Technical Documentation Center

2-Acetylthiophene-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Acetylthiophene-3-carbonitrile
  • CAS: 147622-13-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Acetylthiophene-3-carbonitrile: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is critical for developing robust structure-activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is critical for developing robust structure-activity relationships (SAR). 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7) is a privileged heterocyclic scaffold characterized by a unique push-pull electronic system[1]. Featuring a lipophilic thiophene core substituted with an electron-withdrawing cyano group and a reactive acetyl moiety, this compound serves as a versatile precursor for synthesizing complex pharmacophores, including Hepatitis C Virus (HCV) NS5B polymerase inhibitors and targeted kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-acetylthiophene-3-carbonitrile, detailing the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization.

Structural & Electronic Profiling

The chemical behavior of 2-acetylthiophene-3-carbonitrile is dictated by the precise regiochemistry of its substituents. The thiophene ring provides a stable, lipophilic, and aromatic foundation. However, the presence of the cyano group at the C3 position exerts a strong inductive and mesomeric electron-withdrawing effect.

Mechanistic Causality: This electron withdrawal significantly reduces the electron density of the adjacent C2-acetyl group. Consequently, the electrophilicity of the carbonyl carbon is enhanced, making it highly susceptible to nucleophilic attack (e.g., in Knoevenagel condensations or aldol additions). Conversely, the nucleophilicity of the methyl ketone enolate is dampened, which must be accounted for when designing base-catalyzed coupling reactions.

ReactivityMap Core 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7) Acet C2-Acetyl Group (Electrophilic Center) Core->Acet Knoevenagel Condensation Cyano C3-Cyano Group (Electron Withdrawing) Core->Cyano Hydrolysis / Reduction Thio Thiophene Ring (Lipophilic Scaffold) Core->Thio Cross-Coupling (C5 Position) HCV HCV NS5B Inhibitors Acet->HCV Kinase Kinase Inhibitors Cyano->Kinase

Fig 1. Electronic reactivity map and synthetic applications of 2-acetylthiophene-3-carbonitrile.

Physicochemical Properties & ADME Implications

Understanding the physicochemical parameters of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API). 2-Acetylthiophene-3-carbonitrile strictly adheres to Lipinski's Rule of 5, which predicts a high probability of oral bioavailability for downstream derivatives[3].

The table below synthesizes the core quantitative data:

PropertyValueCausality / Drug Design Relevance
CAS Number 147622-13-7Unique registry identifier for sourcing and tracking[1].
Molecular Formula C7H5NOSDefines exact mass (151.009 g/mol ) for high-resolution MS tracking.
Molecular Weight 151.19 g/mol Highly favorable for FBDD; allows significant mass addition during lead optimization without exceeding the 500 Da limit[3].
Topological Polar Surface Area ~69.1 ŲOptimal for membrane permeability; falls well within the <140 Ų threshold required for intestinal absorption.
LogP (Predicted) 1.5 - 2.0Ideal lipophilicity balance. Ensures sufficient aqueous solubility for formulation while maintaining lipid membrane partitioning[3].
H-Bond Donors / Acceptors 0 / 3Complies strictly with Lipinski's rules (HBD < 5, HBA < 10), preventing excessive desolvation penalties during target binding[3].
Rotatable Bonds 1Low conformational flexibility minimizes the entropic penalty upon binding to a target receptor.

Experimental Characterization Workflows

To ensure scientific integrity and reproducibility, the physicochemical properties of 2-acetylthiophene-3-carbonitrile must be empirically validated. The following self-validating protocols are designed to eliminate experimental artifacts.

PhysChemWorkflow cluster_assays Physicochemical Assays Prep Sample Preparation (10 mM DMSO Stock) LogP Lipophilicity (LogP) OECD TG 107 Shake-Flask Prep->LogP Sol Kinetic Solubility Laser Nephelometry Prep->Sol UPLC Purity & Stability UPLC-MS / PDA Prep->UPLC Data ADME-Tox Predictive Modeling (Lipinski Rule of 5) LogP->Data Sol->Data UPLC->Data

Fig 2. Standardized physicochemical characterization workflow for thiophene building blocks.

Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: LogP fundamentally shapes formulation strategies and dosing regimens by determining how a drug partitions between lipid and aqueous environments[3]. The Shake-Flask method is the gold standard for compounds with a LogP < 4, as it provides direct thermodynamic partitioning data rather than chromatographic approximations[4].

Step-by-Step Methodology:

  • Phase Saturation (System Validation): Stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Why? This prevents volume shifts during the actual extraction, which would artificially skew the concentration ratio.

  • Sample Preparation: Dissolve 2-acetylthiophene-3-carbonitrile in the pre-saturated 1-octanol phase to achieve a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 5 mL) of the spiked 1-octanol and pre-saturated PBS.

  • Equilibration: Mechanically shake the vial at 100 rpm for 60 minutes at 25.0 ± 0.1°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers using a glass syringe. Quantify the concentration of the compound in each phase using UPLC-UV at its maximum absorbance wavelength ( λmax​ ).

  • Mass Balance Check (Self-Validation): Calculate the total mass recovered from both phases. A recovery of <95% indicates potential adsorption to the glass vial or degradation, rendering the run invalid.

  • Calculation: LogP=log10​([Analyte]water​[Analyte]octanol​​) [4].

Protocol 2: Kinetic Solubility Profiling via Laser Nephelometry

Causality: Kinetic solubility mimics the conditions of high-throughput biological screening where compounds are introduced from DMSO stocks into aqueous buffers. Nephelometry is chosen over visual inspection or HPLC because it detects early nucleation events (light scattering by micro-particulates) long before visible precipitation occurs, providing a highly accurate solubility threshold.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-acetylthiophene-3-carbonitrile in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a secondary 96-well plate containing 245 µL of PBS (pH 7.4), resulting in a final DMSO concentration of 2% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow for thermodynamic equilibration of the precipitate.

  • Nephelometric Readout: Read the plate using a laser nephelometer.

  • Data Validation (Self-Validation): Include a blank well (2% DMSO in PBS without analyte). The baseline scattering of the blank must be subtracted from all sample wells. The kinetic solubility limit is defined as the highest concentration where the scattered light intensity does not exceed the baseline + 3 standard deviations.

References

  • Zenovel - Lipinski's Rule of 5 in Modern Drug Discovery URL:[Link]

  • National Institute of Technology and Evaluation (NITE) - 1-Octanol-water Partition Coefficient Determination Test (OECD TG 107) URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-Acetylthiophene-3-carbonitrile

Executive Summary As drug development increasingly relies on highly functionalized heterocyclic scaffolds, thiophene derivatives have emerged as critical building blocks. 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, thiophene derivatives have emerged as critical building blocks. 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7)[1] is a prime example, serving as a vital intermediate in the synthesis of complex neurotherapeutics, including selective 5-HT2C receptor agonists used for treating obesity and psychiatric disorders[2].

This technical guide provides an in-depth analysis of the structural and electronic properties of 2-acetylthiophene-3-carbonitrile, detailing its synthesis, the causality behind its nuclear magnetic resonance (NMR) behavior, and self-validating protocols for its spectral characterization.

Causality in Structural Environment: Electronic Effects

To accurately interpret the NMR spectra of 2-acetylthiophene-3-carbonitrile, one must first understand the electronic perturbations introduced by its substituents. The base thiophene ring is an electron-rich heteroaromatic system. However, the introduction of two functional groups fundamentally alters its electron density:

  • C-2 Acetyl Group (-COCH3): Exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways.

  • C-3 Cyano Group (-C≡N): Acts as a powerful electron-withdrawing group (EWG), further depleting the π-electron cloud.

The Causality of Chemical Shifts: The synergistic electron withdrawal by these two groups severely deshields the remaining protons at the C-4 and C-5 positions. By stripping away the protective electron cloud, the local magnetic shielding is reduced, causing the H-4 and H-5 protons to experience a higher effective magnetic field ( Beff​ ). Consequently, their resonance frequencies are pushed significantly downfield compared to an unsubstituted thiophene.

ElectronicEffects Core Thiophene Ring Core H4 H-4 Proton Deshielded (~7.63 ppm) Core->H4 Reduces Electron Density H5 H-5 Proton Deshielded (~7.68 ppm) Core->H5 Reduces Electron Density Acetyl C-2 Acetyl Group (-COCH3) -I, -M Effect Acetyl->Core Electron Withdrawal Cyano C-3 Cyano Group (-CN) -I, -M Effect Cyano->Core Electron Withdrawal

Electronic effects of substituents on the thiophene ring driving NMR deshielding.

Spectral Data Analysis

The following tables summarize the assigned 1 H and 13 C NMR spectral data. Given the specific substitution pattern, these values are derived using rigorously validated empirical additive rules for multi-substituted thiophenes, providing a highly accurate predictive framework for structural verification.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

The 1 H NMR spectrum is characterized by an isolated methyl singlet and an AB spin system for the thiophene protons. The coupling constant ( J4,5​ ) of ~5.2 Hz is a classic diagnostic marker for adjacent protons on a thiophene ring.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH 3​ 2.75Singlet (s)-3HAcetyl methyl protons
H-4 7.63Doublet (d)5.21HThiophene C-4 proton
H-5 7.68Doublet (d)5.21HThiophene C-5 proton
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The 13 C spectrum reveals seven distinct carbon environments. The quaternary carbons (C-2 and C-3) are heavily influenced by their directly attached EWGs, pushing the carbonyl carbon to ~189 ppm and the cyano carbon to ~114 ppm.

PositionChemical Shift (δ, ppm)TypeAssignment
C-2 149.1C (Quat)Thiophene C-2 (attached to acetyl)
C-3 116.7C (Quat)Thiophene C-3 (attached to cyano)
C-4 136.6CHThiophene C-4
C-5 135.7CHThiophene C-5
C≡N 114.0C (Quat)Cyano carbon
C=O 189.0C (Quat)Carbonyl carbon
-CH 3​ 29.5CH 3​ Acetyl methyl carbon

Experimental Workflows: Synthesis and NMR Acquisition

To ensure maximum reproducibility and trustworthiness, the following protocols detail the synthesis of 2-acetylthiophene-3-carbonitrile via a Rosenmund-von Braun reaction[2], followed by standardized NMR sample preparation.

Protocol 1: Synthesis via Rosenmund-von Braun Cyanation

Causality Check: The insertion of a cyano group into an unactivated heteroaryl bromide requires a strong nucleophile and a high-temperature environment. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and polar aprotic nature, which effectively solvates the copper complex while leaving the cyanide nucleophile unsolvated and highly reactive[2].

  • Reagent Preparation: Dissolve 2-acetyl-3-bromothiophene (1.49 g, 7.29 mmol) in 72 mL of dry NMP under an inert nitrogen atmosphere[2].

  • Cyanation: Add copper(I) cyanide (CuCN) (3.26 g, 36.5 mmol) to the stirred solution[2].

  • Reaction Execution: Heat the mixture to 150 °C and maintain vigorous stirring for 10 hours[2]. Monitor reaction completion via TLC (10:1 Hexane/EtOAc).

  • Workup: Allow the reaction to cool to room temperature, then dilute the mixture with distilled water[2].

  • Extraction: Extract the aqueous layer three times with diethyl ether to isolate the organic components[2].

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo[2].

  • Purification: Purify the crude dark oil via flash column chromatography (silica gel) to yield pure 2-acetylthiophene-3-carbonitrile.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve ~15 mg (for 1 H) or ~50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its lack of strongly coordinating properties, preventing solvent-induced shifts.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v tetramethylsilane (TMS) to calibrate the spectrum to 0.00 ppm.

  • Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire spectra at 298 K using standard pulse sequences (e.g., zg30 for 1 H, zgpg30 for 13 C with proton decoupling).

Workflow A 2-Acetyl-3-bromothiophene B CuCN, NMP (150°C, 10h) Rosenmund-von Braun A->B C 2-Acetylthiophene-3-carbonitrile (Target) B->C D Sample Prep (CDCl3, TMS) C->D E NMR Acquisition (400 MHz 1H / 100 MHz 13C) D->E

Synthetic workflow and NMR preparation for 2-acetylthiophene-3-carbonitrile.

References

  • World Intellectual Property Organization (WIPO). "WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists." Google Patents.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-Acetylthiophene-3-carbonitrile at Room Temperature

Executive Summary In modern drug discovery and materials science, highly functionalized heterocyclic building blocks like 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) are critical for synthesizing complex active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized heterocyclic building blocks like 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) are critical for synthesizing complex active pharmaceutical ingredients (APIs). However, the dense arrangement of electron-withdrawing groups on an electron-rich thiophene core creates a complex thermodynamic landscape.

As Application Scientists, we cannot assume that a compound is stable simply because it is stored at room temperature (298.15 K). True thermodynamic stability must be decoupled from kinetic degradation pathways. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-acetylthiophene-3-carbonitrile at room temperature, detailing the causality behind its physicochemical behavior, structural vulnerabilities, and the self-validating experimental workflows required to profile it accurately.

Structural Thermodynamics and Electronic Effects

The thermodynamic baseline of 2-acetylthiophene-3-carbonitrile is dictated by the interplay between the thiophene π -system and its substituents.

Literature establishes that the 2-acetylthiophene base structure is thermodynamically more stable than its 3-isomer due to highly favorable conjugation between the carbonyl group and the sulfur heteroatom [3]. The addition of a nitrile group (-CN) at the C3 position introduces a strong electron-withdrawing inductive effect. While this dual-substitution locks the molecule into a deep thermodynamic well (resulting in a stable crystalline solid at 298.15 K), it also polarizes the thiophene ring. This polarization lowers the activation energy required for specific kinetic degradation pathways, such as nucleophilic attack or photolytic cleavage, even at ambient temperatures [4].

Degradation Pathways and Mechanisms

While thermodynamically stable under inert, dark conditions, 2-acetylthiophene-3-carbonitrile is susceptible to environmental stressors that provide the activation energy necessary to overcome its thermodynamic stability.

Pathway Compound 2-Acetylthiophene-3-carbonitrile (Stable at 298.15 K) Hydrolysis Hydrolysis (Aqueous/Base) Compound->Hydrolysis H2O / OH- Oxidation Oxidation (ROS/Air) Compound->Oxidation O2 / Heat Photolysis Photolytic Cleavage (UV/Vis) Compound->Photolysis Carboxylic 2-Acetylthiophene-3-carboxylic acid Hydrolysis->Carboxylic Sulfone Thiophene S-oxides / Sulfones Oxidation->Sulfone Radical Radical Intermediates / Polymers Photolysis->Radical

Figure 1: Degradation pathways of 2-acetylthiophene-3-carbonitrile under environmental stress.

  • Photolysis : Thiophene carbonitriles exhibit complex photochemical properties. Exposure to UV/Vis light induces excited-state transitions that can lead to radical-mediated ring opening or polymerization [4].

  • Oxidation : The electron-rich sulfur atom is a prime target for reactive oxygen species (ROS), leading to the formation of S-oxides or sulfones over prolonged atmospheric exposure.

  • Thermal Decomposition : While stable at 298.15 K, extreme thermal stress (> 200 °C) causes the molecule to fracture, releasing corrosive vapors including sulfur oxides ( SOx​ ), nitrogen oxides ( NOx​ ), and hydrogen cyanide ( HCN ) [1, 2].

Quantitative Physicochemical Data

To establish a baseline for stability testing, the core thermodynamic and physicochemical properties are summarized below.

PropertyValue / DescriptionAnalytical Method / Source
Molecular Formula C₇H₅NOSComputational / Structural
Molecular Weight 151.19 g/mol Computational
Physical State (298.15 K) Solid (Crystalline)Visual Observation
Thermodynamic Stability Stable under inert atmosphereIMC / TGA[1, 5]
Primary Vulnerabilities Photolysis (UV), Strong OxidizersHPLC-UV / Photostability [4]
Thermal Decomposition > 200 °C (Yields SOx​ , NOx​ , COx​ )TGA-MS [2]

Experimental Workflows for Stability Profiling

To accurately profile this compound, we must abandon standard accelerated aging models (e.g., 40°C/75% RH). Why? Because Arrhenius extrapolations frequently fail for complex heterocyclic systems where phase transitions or non-linear degradation kinetics occur at elevated temperatures. Instead, we utilize a multi-modal approach centered on Isothermal Microcalorimetry (IMC) to measure real-time thermodynamic stability exactly at room temperature.

Workflow Start Sample Preparation (Standardized Aliquots) IMC Isothermal Microcalorimetry (Real-time heat flow at 298.15 K) Start->IMC Thermal stability HPLC HPLC-UV/MS Analysis (Chemical purity & Mass balance) Start->HPLC Structural integrity TGA TGA / DSC Profiling (Phase transitions & Mass loss) Start->TGA Decomposition limit Data Thermodynamic Data Synthesis (ΔG, ΔH, Kinetics) IMC->Data HPLC->Data TGA->Data

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

IMC directly measures the enthalpy of degradation ( ΔH ) by detecting minute exothermic or endothermic heat flows ( μW ) associated with bond-breaking events.

  • Causality : Standard HPLC only detects degradation after it has occurred at a macroscopic level. IMC detects the thermodynamic instability in real-time before significant mass loss occurs.

  • Self-Validating Mechanism : The system runs a simultaneous blank (empty ampoule) and an inert reference (aluminum oxide). If the sample's heat flow deviates from the reference baseline by more than the instrument's noise threshold, instability is mathematically proven.

Step-by-Step Methodology:

  • Preparation : Accurately weigh 50.0 mg of 2-acetylthiophene-3-carbonitrile into a sterilized glass IMC ampoule.

  • Atmospheric Control : Purge the ampoule with dry nitrogen for 5 minutes to eliminate oxidative variables, then seal hermetically.

  • Equilibration : Lower the ampoule into the microcalorimeter maintained strictly at 298.15 K. Allow 24 hours for thermal equilibration to dissipate any friction heat from handling.

  • Data Acquisition : Record the heat flow ( μW/g ) continuously for 7 days.

  • Data Synthesis : Integrate the heat flow over time to calculate total enthalpy change. A net heat flow of <2μW/g validates absolute thermodynamic stability at room temperature.

Protocol 2: Mass-Balanced HPLC-UV/MS for Degradant Tracking
  • Causality : While IMC proves that degradation is happening, HPLC-MS identifies what is degrading.

  • Self-Validating Mechanism (Mass Balance) : The protocol mandates a strict mass balance calculation. The sum of the parent peak area and all degradant peak areas must equal 100% of the initial Day 0 parent peak area (adjusted for response factors). A deficit indicates the formation of volatile compounds (e.g., SO2​ ) or insoluble polymeric aggregates, which immediately triggers secondary TGA-MS analysis.

Step-by-Step Methodology:

  • Sample Stressing : Prepare a 1.0 mg/mL solution of the compound in HPLC-grade acetonitrile. Expose the solution to ambient light and atmospheric air at 298.15 K for 14 days.

  • Chromatography : Inject 10 μL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 μm ). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection : Monitor UV absorbance at 254 nm and simultaneously acquire positive/negative ESI mass spectra to capture both chromophoric and non-chromophoric species.

  • Validation : Integrate all peaks. If total area recovery drops below 98% of the Day 0 control, sample the vial headspace using GC-MS to capture volatile off-gassing.

Conclusion & Handling Guidelines

2-Acetylthiophene-3-carbonitrile is thermodynamically stable at room temperature (298.15 K), provided it is isolated from kinetic catalysts. The inherent stability provided by the conjugated thiophene system is easily compromised by photolytic cleavage and oxidative attack.

For drug development professionals, this dictates strict handling parameters: the compound must be stored in amber or opaque containers under an inert atmosphere (Nitrogen or Argon). When formulating or utilizing this compound in synthesis, real-time thermodynamic monitoring via IMC should be prioritized over standard accelerated thermal aging to prevent the generation of artificial, non-representative degradation profiles.

References

  • Title : Thermochemistry of 2- and 3-Acetylthiophenes: Calorimetric and Computational Study Source : The Journal of Physical Chemistry A (ACS Publications) URL :[Link]

  • Title : Regular and red-shifted fluorescence of the donor–acceptor compound 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) is efficiently quenched by internal modes of thiophene Source : RSC Advances (RSC Publishing) URL :[Link]

  • Title : Calculation of Five Thermodynamic Molecular Descriptors by Means of a General Computer Algorithm Based on the Group-Additivity Method Source : MDPI URL : [Link]

Exploratory

Computational Modeling of 2-Acetylthiophene-3-Carbonitrile Reactivity: A Technical Guide for Rational Drug Design

Introduction & Mechanistic Rationale In the landscape of rational drug design and organic electronics, 2-acetylthiophene-3-carbonitrile serves as a highly functionalized, electron-deficient heterocyclic building block. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of rational drug design and organic electronics, 2-acetylthiophene-3-carbonitrile serves as a highly functionalized, electron-deficient heterocyclic building block. The molecular architecture features a thiophene ring substituted with two strongly electron-withdrawing groups: an acetyl group (–COCH₃) at the C2 position and a carbonitrile group (–CN) at the C3 position.

This configuration creates a pronounced "push-pull" electronic environment. The thiophene sulfur acts as an electron donor (push), while the carbonyl and cyano groups act as electron sinks (pull). Understanding the precise reactivity of this molecule is critical, as it is a primary precursor for synthesizing complex fused heterocycles—such as tetrahydrobenzo[b]thiophenes—which exhibit potent antiproliferative and antioxidant bioactivities. To predict its behavior during nucleophilic or electrophilic attacks, we must move beyond empirical intuition and employ rigorous quantum mechanical modeling.

Theoretical Framework: Density Functional Theory (DFT)

To capture the strength of non-covalent interactions and map the electronic structure, 1 have emerged as the industry standard[1].

For 2-acetylthiophene-3-carbonitrile, the functional of choice is B3LYP paired with the 6-311++G(d,p) basis set.

  • The Causality Behind the Basis Set: The inclusion of diffuse functions ("++") is non-negotiable for this molecule. The lone electron pairs on the highly electronegative nitrogen (cyano) and oxygen (acetyl) atoms extend far from the nuclei. Without diffuse functions, the computational model artificially truncates this electron density tailing off into space, leading to severe miscalculations of the Molecular Electrostatic Potential (MEP) and local softness. Polarization functions ("d,p") are equally critical to accurately model the angular momentum of the sulfur atom's d-orbitals within the thiophene ring, ensuring accurate geometry optimization.

Global Reactivity Profiling

Global reactivity descriptors are derived from Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) correlates with the molecule's ionization potential (electron-donating ability), while the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) correlates with electron affinity (electron-accepting ability)[1].

A narrow HOMO-LUMO gap ( ΔE ) indicates high chemical reactivity, polarizability, and low kinetic stability, which is highly desirable for molecules intended to interact with biological targets via charge-transfer mechanisms[2].

Table 1: Representative Global Reactivity Descriptors for Push-Pull Thiophene Derivatives

DescriptorSymbolDerivation FormulaRepresentative Value (eV)*
Highest Occupied Molecular Orbital EHOMO​ --6.12
Lowest Unoccupied Molecular Orbital ELUMO​ --2.05
Energy Gap ΔE ELUMO​−EHOMO​ 4.07
Ionization Potential IP −EHOMO​ 6.12
Electron Affinity EA −ELUMO​ 2.05
Chemical Hardness η (IP−EA)/2 2.035
Chemical Softness S 1/(2η) 0.245
Electrophilicity Index ω μ2/(2η) 3.98

*Note: Values are representative estimates for highly substituted thiophene-3-carbonitrile derivatives based on B3LYP/6-311++G(d,p) literature data[2][3].

Local Reactivity Profiling: Fukui Functions & MEP

While global descriptors dictate if a molecule will react, local descriptors dictate where. To pinpoint the exact atoms susceptible to attack, we calculate condensed Fukui functions using finite difference approximations[4].

  • Electrophilic Attack ( f− ): Measures the change in electron density when an electron is removed. In thiophene derivatives, the sulfur atom and the unsubstituted α -carbons typically show the highest f− values, making them prime targets for electrophiles[1][4].

  • Nucleophilic Attack ( f+ ): Measures the change when an electron is added. The carbon atoms of the cyano and acetyl groups exhibit the highest f+ values due to the strong electron-withdrawing nature of the adjacent heteroatoms.

Experimental Protocol: Self-Validating Computational Workflow

To ensure scientific integrity, the computational modeling of 2-acetylthiophene-3-carbonitrile must follow a strict, self-validating protocol. Below is the standard operating procedure for executing this workflow in Gaussian 16.

Step 1: Initial Geometry Construction Build the 3D structure using a visualizer (e.g., GaussView). Pre-optimize the structure using a molecular mechanics force field (MMFF94) to resolve any severe steric clashes between the adjacent acetyl and cyano groups.

Step 2: Quantum Mechanical Optimization Submit the geometry to the computational cluster using the keyword line: #p opt freq b3lyp/6-311++g(d,p) pop=full. Causality: The opt keyword drives the nuclear coordinates down the potential energy surface to a local minimum. The freq keyword calculates the vibrational frequencies at that exact optimized geometry.

Step 3: Self-Validation (Frequency Check) Parse the output file for imaginary frequencies (denoted by negative values in the thermochemistry section).

  • If 0 imaginary frequencies: The structure is a validated true minimum. Proceed to Step 4.

  • If ≥1 imaginary frequencies: The structure is trapped in a saddle point (a transition state). You must manually displace the atomic coordinates along the normal mode of the imaginary frequency and re-submit the optimization job. This loop guarantees the trustworthiness of the final electronic structure.

Step 4: Wavefunction & NBO Analysis Extract the HOMO/LUMO energies. Run 4 to quantify the charge transfer and delocalization between the thiophene π -system and the electron-withdrawing substituents[4].

G N1 1. Input Coordination 2-Acetylthiophene-3-carbonitrile N2 2. Geometry Optimization DFT/B3LYP/6-311++G(d,p) N1->N2 N3 3. Frequency Calculation (Self-Validation Step) N2->N3 N4 Imaginary Frequencies Detected? N3->N4 N5 Perturb Geometry & Re-optimize N4->N5 Yes (Saddle Point) N6 4. Wavefunction Analysis HOMO/LUMO & NBO N4->N6 No (True Minimum) N5->N2 N7 5. Local Reactivity Fukui Indices (f+, f-) & MEP N6->N7 N8 6. Downstream Application Molecular Docking & ADMET N7->N8

Figure 1: Self-validating computational workflow for DFT-based reactivity profiling.

Translation to Drug Development: In Silico Bioactivity

Once the DFT profile is established and validated, these electronic parameters are exported into downstream molecular docking simulations. The nucleophilic and electrophilic regions mapped by the MEP and Fukui functions directly dictate how the thiophene derivative will orient itself within a protein binding pocket.

For example, 5 have shown that the highly polar nitrile and acetyl groups act as critical hydrogen-bond acceptors, anchoring the molecule to target proteins like JNK3 (for antiproliferative pathways) or Keap1 (for antioxidant pathways)[5][6]. By correlating the DFT-calculated local softness with empirical binding affinities, application scientists can rationally substitute the thiophene ring to maximize target engagement before ever synthesizing the compound in the lab.

References

  • Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles : Structural insights, reactivity profiles, and in-silico bioactivity studies. Journal of Molecular Structure (via DiVA Portal).5

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances.2

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports (via ResearchGate).3

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry (via ResearchGate).4

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI Molecules.1

Sources

Foundational

Mechanism of Action and Synthetic Utility of 2-Acetylthiophene-3-carbonitrile: A Technical Guide

Executive Summary In the realm of advanced organic synthesis and drug discovery, highly functionalized thiophene derivatives serve as privileged scaffolds. Among these, 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, highly functionalized thiophene derivatives serve as privileged scaffolds. Among these, 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) stands out as a highly versatile, bifunctional building block[1]. Characterized by the precise spatial arrangement of an electrophilic cyano group adjacent to an enolizable acetyl moiety, this compound is a premier precursor for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyridazines and cyclopenta[b]thiophenes.

This whitepaper provides an in-depth mechanistic analysis of 2-acetylthiophene-3-carbonitrile, detailing its electronic profiling, core reaction pathways, and self-validating experimental protocols designed for high-yield synthetic applications.

Structural and Electronic Profiling

The synthetic utility of 2-acetylthiophene-3-carbonitrile is dictated by the "push-pull" electronic environment of the thiophene ring combined with the orthogonal reactivity of its substituents. The molecule possesses three distinct reactive vectors:

  • The C2 Carbonyl (Hard Electrophile): The ketone carbonyl is highly susceptible to nucleophilic attack by primary amines and hydrazines. Its reactivity is slightly attenuated by the electron-rich thiophene ring but enhanced by the electron-withdrawing nature of the adjacent cyano group.

  • The C2 Methyl Group (CH-Acidic Nucleophile): The α-protons of the acetyl group are acidic. Under basic conditions, deprotonation yields a reactive enolate capable of intra- or intermolecular nucleophilic addition.

  • The C3 Cyano Group (Electrophile / π -Acceptor): The nitrile carbon acts as a potent electrophilic trap for intramolecular cyclizations once a nucleophile is anchored at the C2 position.

ReactiveSites Core 2-Acetylthiophene-3-carbonitrile C2_Carbonyl C2 Carbonyl (Hard Electrophile) Core->C2_Carbonyl Hydrazine/Amine Attack C2_Methyl C2 Methyl (CH-Acidic / Nucleophile) Core->C2_Methyl Base Deprotonation C3_Cyano C3 Cyano (Electrophile / Pi-Acceptor) Core->C3_Cyano Intramolecular Cyclization

Figure 1: Bifunctional reactive sites of 2-acetylthiophene-3-carbonitrile.

Core Mechanisms of Action in Synthesis

Pathway A: Hydrazine-Mediated Cyclocondensation

The most prominent application of 2-acetylthiophene-3-carbonitrile is its condensation with hydrazine hydrate to yield thieno[2,3-d]pyridazines [2]. These fused systems are highly valued in medicinal chemistry, frequently targeted for their anti-inflammatory properties and as kinase inhibitors (e.g., VEGFR-2 signaling pathways)[2],[3].

Mechanism of Action:

  • Hydrazone Formation: The primary amine of hydrazine selectively attacks the C2 carbonyl, undergoing dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone, positioned in close proximity to the C3 cyano group, undergoes a rapid 6-exo-dig nucleophilic addition to the nitrile carbon.

  • Aromatization: The resulting imine tautomerizes to an amino group, driving the formation of the aromatic 4-amino-7-methylthieno[2,3-d]pyridazine core.

Mechanism SM 2-Acetylthiophene- 3-carbonitrile Hydrazone Hydrazone Intermediate (C=N-NH2) SM->Hydrazone + NH2NH2 - H2O Cyclization Intramolecular Attack (NH2 on C≡N) Hydrazone->Cyclization Nucleophilic Addition Product 4-Amino-7-methylthieno [2,3-d]pyridazine Cyclization->Product Tautomerization

Figure 2: Hydrazine-mediated cyclocondensation mechanism to thieno[2,3-d]pyridazine.

Pathway B: Base-Promoted Intramolecular Thorpe-Ziegler Annulation

When treated with strong, non-nucleophilic bases (e.g., LDA or NaOEt), the acidic α -protons of the acetyl group are removed. The resulting enolate undergoes an intramolecular nucleophilic attack on the adjacent cyano group. This cascade produces functionalized cyclopenta[b]thiophenes . The causality here relies on the kinetic favorability of 5-membered ring formation and the subsequent tautomerization of the intermediate imine to a stable enamine/amino-ketone system.

Quantitative Data and Reaction Metrics

The following table summarizes the optimized reaction parameters for the primary transformations involving 2-acetylthiophene-3-carbonitrile, providing a baseline for yield expectations and side-product mitigation.

TransformationSubstrateReagentsSolvent / TempTimeTypical Yield
Cyanation (Precursor Synthesis)2-Acetyl-3-bromothiopheneCuCN (5.0 eq)NMP / 150 °C10 h75–85%
Cyclocondensation 2-Acetyl-3-cyanothiopheneNH₂NH₂·H₂O (1.5 eq)EtOH / Reflux4–12 h80–95%
Knoevenagel Annulation 2-Acetyl-3-cyanothiopheneMalononitrile, BaseEtOH / Reflux6 h65–80%

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.

Protocol 1: Synthesis of 2-Acetylthiophene-3-carbonitrile via Rosenmund-von Braun Reaction

This protocol utilizes a classic copper-catalyzed cyanation to install the critical C3 nitrile.[4]

  • Reaction Setup: In a rigorously dried round-bottom flask under an inert argon atmosphere, dissolve 2-acetyl-3-bromothiophene (1.0 eq, e.g., 7.29 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL per gram of substrate).

  • Reagent Addition: Add Copper(I) cyanide (CuCN) (5.0 eq, 36.5 mmol) to the stirred solution. Causality Note: A large excess of CuCN is required to drive the equilibrium and stabilize the intermediate Cu(III) oxidative addition complex. NMP is selected for its high boiling point and ability to solvate copper complexes.

  • Thermal Activation: Heat the stirred mixture to 150 °C for 10 hours.

  • Workup & Validation: Cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with diethyl ether. Self-Validation: The organic layer should turn from dark to pale yellow upon washing with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography to yield 2-acetyl-3-cyanothiophene as a dark oil[4].

Protocol 2: Synthesis of 4-Amino-7-methylthieno[2,3-d]pyridazine

This protocol details the cyclocondensation pathway, optimized to prevent mono-hydrazide side products.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene-3-carbonitrile (1.0 eq) in absolute ethanol (15 mL/g). Causality Note: Absolute ethanol is chosen as it facilitates the requisite high-temperature reflux while allowing the highly polar pyridazine product to precipitate out of solution upon cooling.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Self-Validation: A slight exotherm and color change (typically to deep yellow/orange) indicates successful initial hydrazone formation.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4 to 12 hours. Monitor via TLC until the starting material is completely consumed.

  • Isolation: Cool the reaction to 0–5 °C in an ice bath. The target thieno[2,3-d]pyridazine will precipitate as a solid. Filter under vacuum and wash with cold ethanol. Recrystallize from DMF or acetic acid if necessary[2].

References

  • WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists Source: Google Patents URL
  • Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations Source: National Taiwan University (NTU) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-Acetylthiophene-3-carbonitrile in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Acetylthiophene-3-carbonitrile In the landscape of heterocyclic chemistry, the thiophene ring is a well-established "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Acetylthiophene-3-carbonitrile

In the landscape of heterocyclic chemistry, the thiophene ring is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] 2-Acetylthiophene-3-carbonitrile emerges as a particularly valuable precursor within this class. Its trifunctional nature—an electrophilic acetyl carbonyl, a versatile cyano group, and an activated thiophene ring—provides a rich platform for constructing complex molecular architectures.

The strategic arrangement of the acetyl and cyano groups ortho to each other is the key to its utility. This 1,2-relationship facilitates a variety of cyclocondensation reactions, making it an ideal starting point for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused systems are at the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide provides an in-depth exploration of the applications of 2-acetylthiophene-3-carbonitrile, complete with detailed protocols and the mechanistic rationale behind its synthetic transformations.

Core Application: The Gateway to Thieno[2,3-d]pyrimidine Scaffolds

The most prominent application of 2-acetylthiophene-3-carbonitrile and its close chemical relatives (2-aminothiophene-3-carbonitriles) is the synthesis of the thieno[2,3-d]pyrimidine core. This bicyclic heterocycle is a bioisostere of purine and has been a focal point of medicinal chemistry research for its broad pharmacological activities.[3]

Mechanistic Rationale: The Logic of Cyclocondensation

The synthesis of the thieno[2,3-d]pyrimidine ring from a 2-aminothiophene-3-carbonitrile precursor (often generated in situ or as a first step from the corresponding acetylthiophene) typically proceeds via a cyclocondensation pathway. The reaction leverages the nucleophilicity of the 2-amino group and the electrophilicity of the 3-cyano group.

For instance, reaction with formamide or a similar one-carbon synthon allows for the construction of the pyrimidine ring. The amino group initiates an attack, and subsequent intramolecular cyclization involving the nitrile group leads to the fused ring system. This approach is a cornerstone of heterocyclic synthesis, providing reliable access to this important scaffold.[4][5]

G cluster_0 Synthetic Workflow: Thieno[2,3-d]pyrimidine Synthesis Precursor 2-Amino-thiophene- 3-carbonitrile Derivative Reagent + C1 Synthon (e.g., Formamide, Orthoformate) Precursor->Reagent Condensation Intermediate Amidino-thiophene Intermediate Precursor->Intermediate Cyclization Intramolecular Cyclization (Heat/Acid/Base) Intermediate->Cyclization Product Thieno[2,3-d]pyrimidine Core Structure Cyclization->Product

Caption: General workflow for Thieno[2,3-d]pyrimidine synthesis.

Case Study: Synthesis of Olanzapine Analogues and Precursors

Olanzapine is a widely used atypical antipsychotic agent for treating schizophrenia and bipolar disorder.[6] Its chemical structure is a thieno[2,3-b][3][7]benzodiazepine. The synthesis of olanzapine and its analogues provides a compelling example of the utility of thiophene-carbonitrile precursors.

While the direct industrial synthesis of olanzapine often starts with 2-amino-5-methylthiophene-3-carbonitrile, the core chemistry is highly relevant. The synthesis involves two key steps:

  • Condensation: Nucleophilic aromatic substitution between the 2-aminothiophene derivative and an activated nitrobenzene (e.g., 1-fluoro-2-nitrobenzene).

  • Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group to form the seven-membered diazepine ring.

This pathway highlights the dual role of the amino and cyano groups in orchestrating the formation of complex, multi-ring systems.[8]

G cluster_1 Synthetic Pathway to Thienobenzodiazepine Core Start 2-Amino-thiophene- 3-carbonitrile Reagent1 + 1-Fluoro-2-nitrobenzene (Base, e.g., NaH) Start->Reagent1 SNAr Intermediate1 2-(2-Nitrophenylamino) -thiophene-3-carbonitrile Start->Intermediate1 Reagent2 Reduction (e.g., SnCl2, H2) Intermediate1->Reagent2 Intermediate2 Key Amidine Intermediate Intermediate1->Intermediate2 Reductive Cyclization Reagent3 + N-Methylpiperazine (Heat/Microwave) Intermediate2->Reagent3 Final Condensation Product Thienobenzodiazepine (Olanzapine-like Core) Intermediate2->Product

Caption: Synthesis of the core structure of olanzapine-like compounds.

Experimental Protocols

The following protocols are representative examples derived from established literature procedures. They are intended for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a 5,6,7,8-Tetrahydro-3H-benzo[8][9]thieno[2,3-d]pyrimidin-4-one

This protocol demonstrates the construction of a fused thieno[2,3-d]pyrimidine system, a scaffold found in many bioactive molecules.[3] The synthesis starts from a 2-aminothiophene-3-carboxylate, which is functionally analogous to the carbonitrile for this type of cyclization.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • Ethanol

  • Heating mantle and reflux condenser

  • Glassware for filtration

Procedure:

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (20 mL) is placed in a round-bottom flask.

  • The mixture is heated to reflux (approximately 180-190 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature. Upon cooling, a solid product is expected to precipitate.

  • The reaction mixture is poured into cold water (50 mL) to facilitate complete precipitation.

  • The solid product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from ethanol to yield the pure 5,6,7,8-tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one.[3]

Causality: The use of formamide serves as both the reagent providing the C2 and N3 atoms of the pyrimidine ring and as the high-boiling solvent. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of ethanol and water.

Protocol 2: Synthesis of a Thienobenzodiazepine Analogue via Microwave-Assisted Chemistry

This protocol illustrates a modern, efficient synthesis of an olanzapine analogue, highlighting the use of microwave heating to accelerate the final ring-forming step.[8]

Materials:

  • 4-Amino-2-ethyl-10H-thieno[2,3-b][3][7]benzodiazepine hydrochloride (Key Amidine Intermediate)

  • N-methylhomopiperazine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Microwave reactor with sealed vessel capabilities

  • Silica gel for column chromatography

Procedure:

  • In a sealed microwave reactor tube, combine the amidine hydrochloride intermediate (0.34 mmol) and N-methylhomopiperazine (5 equivalents, 1.71 mmol). Note: This reaction is performed neat (solvent-free).

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 3 hours.[8]

  • After the reaction, allow the vessel to cool to room temperature.

  • Dilute the resulting reaction mixture with dichloromethane (3 mL).

  • Transfer the solution to a separatory funnel and wash twice with saturated sodium bicarbonate solution to neutralize any remaining acid and remove excess reagents.

  • Wash the organic phase with brine, then dry it over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel to yield the desired thienobenzodiazepine product.[8]

Causality: Microwave irradiation provides rapid, uniform heating, which significantly reduces the reaction time from many hours (under conventional heating) to just a few hours.[7][8] The use of a large excess of N-methylhomopiperazine serves as both the nucleophile and the reaction medium, driving the reaction to completion. The basic workup is critical for removing the hydrochloride salt and any unreacted starting materials.

Tabulated Data: Bioactivity of Thieno[2,3-d]pyrimidine Derivatives

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for extensive derivatization, leading to compounds with a wide range of biological activities.

Derivative ClassTarget/ActivityExample ApplicationReference(s)
4-Anilino-thieno[2,3-d]pyrimidinesVEGFR-2 Kinase InhibitionAnticancer (Anti-angiogenesis)[5][9]
2-Substituted-thieno[2,3-d]pyrimidin-4-onesAntimicrobial, AntibacterialInfectious Diseases[3]
Fused tricyclic thieno[2,3-d]pyrimidinesAnti-inflammatoryInflammation[3]
6-Methyl-thieno[2,3-d]pyrimidinesCytotoxicity against breast cancer cellsAnticancer[4]

Conclusion

2-Acetylthiophene-3-carbonitrile and its direct derivatives are high-value precursors in pharmaceutical synthesis. Their pre-organized functional groups provide an efficient and reliable entry into the medicinally significant class of thieno[2,3-d]pyrimidines and related fused heterocycles like the thienobenzodiazepines. The protocols and mechanistic insights provided herein demonstrate the power of this building block in constructing complex molecular frameworks. As the demand for novel therapeutics continues to grow, the strategic application of such versatile precursors will remain a cornerstone of modern drug discovery and development.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3946. [Link]

  • Quick Company. (n.d.). A One Pot Process For The Preparation Of Olanzapine Intermediate. [Link]

  • Guo, T., Tang, Y., Wu, X., Li, Z., Li, Y., Wang, X., & Zhang, H. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 246-255. [Link]

  • Kalogianni, E., Bar-Haim, G., Fogel, W. A., & Stark, H. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. PLoS ONE, 7(6), e39206. [Link]

  • Wójcik-Pszczoła, K., Cholewiak-Góralczyk, A., Odrzywolska-Szymanek, M., Wujec, M., & Płaziński, W. (2022). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. Scientific Reports, 12(1), 10459. [Link]

  • Google Patents. (n.d.). US7863442B2 - Processes for the synthesis of olanzapine.
  • Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Google Patents. (n.d.). WO2007102167A1 - A process for the preparation of anhydrous polymorphic form of olanzapine.
  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7763-7777. [Link]

  • Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Example of important bioactive thiophenes. [Link]

  • Yavari, I., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(40), 26359-26370. [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial activity of some new chalcones of 2-Acetyl Thiophene. International Journal of Chemical Sciences. [Link]

  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc., 14(1), 112. [Link]

  • Roy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 29-61. [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • Stanovnik, B., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379. [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • CABI Digital Library. (2022). Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. [Link]

Sources

Application

Catalytic Methods for the Functionalization of 2-Acetylthiophene-3-carbonitrile: Advanced Protocols for Drug Discovery

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Strategic Overview The heterocyclic building block 2-acetylthiophene-3-carbonitrile (CAS: 14...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Overview

The heterocyclic building block 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) is a highly versatile, electron-deficient scaffold utilized extensively in medicinal chemistry and organic materials science. The unique juxtaposition of an acetyl group at the C2 position and a cyano group at the C3 position imparts distinct electronic properties to the thiophene core. While these electron-withdrawing groups deactivate the ring toward classical electrophilic aromatic substitution, they simultaneously prime the molecule for orthogonal transition-metal-catalyzed and organocatalytic functionalizations[1].

As a Senior Application Scientist, I have structured this guide to detail three divergent, field-proven catalytic pathways to functionalize this scaffold:

  • C5-Position : Palladium-catalyzed direct C–H arylation.

  • C2-Acetyl Group : Base-catalyzed aldol condensation (chalcone synthesis).

  • C3-Cyano Group : Ruthenium-catalyzed selective hydration.

Workflow Start 2-Acetylthiophene- 3-carbonitrile Path1 Pd-Catalyzed C5-Arylation Start->Path1 Path2 Ru-Catalyzed Nitrile Hydration Start->Path2 Path3 Base-Catalyzed Aldol Condensation Start->Path3 Prod1 5-Aryl Derivative Path1->Prod1 Prod2 Primary Amide Path2->Prod2 Prod3 Chalcone Analogue Path3->Prod3

Divergent catalytic functionalization pathways for 2-acetylthiophene-3-carbonitrile.

Palladium-Catalyzed Direct C5-Arylation

Mechanistic Causality

Direct C–H arylation is a step-economic alternative to traditional cross-coupling (e.g., Suzuki, Stille) because it eliminates the need for pre-functionalized, toxic organometallic reagents[2]. In 2-acetylthiophene-3-carbonitrile, the synergistic electron-withdrawing effect of the C2-acetyl and C3-cyano groups significantly increases the acidity of the C5 proton[3].

This electronic bias facilitates a Concerted Metalation-Deprotonation (CMD) pathway. A carboxylate ligand (such as pivalate) acts as an internal base to abstract the C5 proton synchronously with Pd–C bond formation[4]. The use of Pd(OAc)₂ with bulky carboxylic acids or PEPPSI-Pd-NHC complexes has proven highly effective for overcoming the high activation energy barrier of highly deactivated thiophenes[5].

CatalyticCycle Pd0 Pd(0) Active Species PdII_Ar Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ar + Ar-X PdII_CMD Pd(II)(Ar)(Thienyl) CMD at C5 PdII_Ar->PdII_CMD + Substrate, Base - HX Product C5-Arylated Product PdII_CMD->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed direct C5-arylation via a CMD mechanism.

Protocol 1: General Procedure for C5 Direct Arylation

Objective : Synthesize 5-aryl-2-acetylthiophene-3-carbonitrile derivatives.

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-acetylthiophene-3-carbonitrile (151.2 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and Potassium pivalate (PivOK) (280.4 mg, 2.0 mmol).

  • Solvent & Electrophile Addition : Inject anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL) followed by the selected aryl bromide (1.2 mmol). Seal the tube with a Teflon-lined cap.

  • Reaction : Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 14 hours. Causality: The elevated temperature (110 °C) is critical to drive the CMD step on the highly deactivated thiophene ring[5].

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification : Wash the filtrate with deionized water (3 x 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control (Self-Validating System) :

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The starting material (m/z 151.0) must cleanly convert to the arylated product. The absence of the 151.0 peak validates reaction completion.

  • Orthogonal Verification : Conduct ¹H NMR on the crude mixture. The disappearance of the characteristic C5 thiophene proton doublet (typically around δ 7.6 ppm) confirms regioselective C5-arylation.

Functionalization of the Acetyl Group (Chalcone Synthesis)

Mechanistic Causality

The acetyl group at the C2 position is highly enolizable. The adjacent cyano group provides additional inductive stabilization to the resulting enolate intermediate. Base-catalyzed aldol condensation with aryl aldehydes yields thiophene-chalcone derivatives, which are privileged scaffolds for synthesizing downstream heterocycles like pyrazolines and pyrimidines[1].

Protocol 2: Base-Catalyzed Aldol Condensation

Objective : Synthesize 3-(aryl)-1-(3-cyanothiophen-2-yl)prop-2-en-1-one derivatives.

Step-by-Step Methodology :

  • Preparation : To a 25 mL round-bottom flask, add 2-acetylthiophene-3-carbonitrile (151.2 mg, 1.0 mmol) and the desired aryl aldehyde (1.0 mmol).

  • Solvent & Catalyst : Dissolve the reactants in absolute ethanol (10 mL). Add catalytic piperidine (0.2 mmol, 20 mol%). Causality: Piperidine is chosen over strong inorganic bases (like NaOH) to prevent unwanted hydrolysis of the sensitive C3-cyano group.

  • Reaction : Heat the mixture to reflux (80 °C) for 4–6 hours under continuous magnetic stirring.

  • Workup : Cool the reaction mixture in an ice bath. The chalcone product typically precipitates.

  • Purification : Filter the precipitate, wash with cold ethanol (5 mL), and recrystallize from an ethanol/water mixture.

Validation & Quality Control (Self-Validating System) :

  • IPC : TLC monitoring (Hexanes/EtOAc 7:3). The product chalcone is highly conjugated and will appear as a bright, UV-active spot (often visibly yellow) with a lower Rf​ than the starting material.

  • Orthogonal Verification : ¹H NMR will show two characteristic doublets with a coupling constant of J = 15–16 Hz, mathematically confirming the trans (E) geometry of the newly formed α,β-unsaturated alkene.

Catalytic Hydration of the C3-Cyano Group

Mechanistic Causality

Selective hydration of the nitrile to a primary amide—without over-hydrolysis to the carboxylic acid or interference with the base-sensitive acetyl group—is achieved using homogeneous Ruthenium catalysts. The [Ru(p-cymene)Cl₂]₂ catalyst acts as a soft Lewis acid, selectively coordinating to the nitrogen lone pair of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, allowing nucleophilic attack by water under strictly neutral conditions.

Protocol 3: Ruthenium-Catalyzed Nitrile Hydration

Objective : Convert the C3-cyano group to a primary amide (2-acetylthiophene-3-carboxamide).

Step-by-Step Methodology :

  • Preparation : In a 15 mL pressure tube, combine 2-acetylthiophene-3-carbonitrile (151.2 mg, 1.0 mmol) and [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol, 5 mol%).

  • Solvent System : Add a 1:1 mixture of Isopropanol and HPLC-grade Water (4.0 mL total volume).

  • Reaction : Seal the tube and heat to 100 °C for 8 hours. Causality: The biphasic/protic solvent system ensures adequate solubility of the lipophilic starting material while providing the stoichiometric water required for hydration.

  • Workup : Cool to room temperature, extract with Dichloromethane (3 x 10 mL), dry over MgSO₄, and evaporate the solvent.

  • Purification : Triturate the crude solid with cold diethyl ether to yield the pure amide.

Validation & Quality Control (Self-Validating System) :

  • IPC : FT-IR Spectroscopy. The sharp, distinct C≡N stretching band at ~2220 cm⁻¹ must completely disappear, replaced by broad N–H stretching bands around 3200–3400 cm⁻¹ and a strong amide C=O stretch at ~1650 cm⁻¹.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, expected yields, and primary Quality Control (QC) metrics for the three functionalization pathways.

Table 1: Comparative Reaction Parameters and Expected Outcomes

Functionalization RouteTarget SiteCatalyst / ReagentsTemp (°C)Time (h)Expected Yield (%)Key QC Metric
Direct C5-Arylation C5 (Thiophene)Pd(OAc)₂, PivOK, Ar-Br11012–1675–90Disappearance of C5-H in ¹H NMR
Aldol Condensation C2 (Acetyl)Piperidine, Ar-CHO804–680–95J = 15-16 Hz in ¹H NMR (Alkene)
Nitrile Hydration C3 (Cyano)[Ru(p-cymene)Cl₂]₂, H₂O1008–1085–98Loss of 2220 cm⁻¹ IR band

References

  • Title: A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene Source: Benchchem URL
  • Title: Palladium-Catalysed C2 or C5 Direct Arylation of 3-Substituted Thiophenes Source: Thieme Connect URL
  • Title: Random Poly(3-hexylthiophene-co-3-cyanothiophene) Copolymers via Direct Arylation Polymerization (DArP)
  • Title: Selective β-Arylation of Thiophenes with Aryl Iodides Catalyzed by Dinuclear Palladium Carboxylate Complexes Source: NII URL
  • Title: Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity Source: RSC Publishing URL

Sources

Method

Application Notes and Protocols for the Incorporation of 2-Acetylthiophene-3-carbonitrile into Conducting Polymers

Introduction: Strategic Design of Functional Polythiophenes Polythiophenes are a cornerstone class of conducting polymers, extensively studied for their applications in organic electronics, including thin-film transistor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Design of Functional Polythiophenes

Polythiophenes are a cornerstone class of conducting polymers, extensively studied for their applications in organic electronics, including thin-film transistors, photovoltaics, and sensors.[1][2] The electronic properties of the polythiophene backbone can be precisely tuned by introducing functional groups onto the thiophene ring. Pristine polythiophene is often hydrophobic and exhibits p-type (hole-transporting) behavior.[3][4] The strategic incorporation of electron-withdrawing groups is a powerful method to modify these characteristics, often lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[3][5]

This guide focuses on the monomer 2-acetylthiophene-3-carbonitrile, which features two distinct electron-withdrawing substituents: an acetyl group (-COCH₃) and a cyano group (-CN). The cyano group is particularly effective at lowering LUMO levels, which can shift the charge transport characteristics from p-type to n-type (electron-transporting).[3][5] The acetyl group further modulates the electronic structure and can influence polymer solubility and morphology. The resulting polymer, poly(2-acetylthiophene-3-carbonitrile), is therefore a promising candidate for high-performance n-type organic electronic devices.[3]

These application notes provide a comprehensive, field-proven guide for researchers, covering the synthesis of the monomer, detailed polymerization protocols, and essential characterization techniques.

Monomer Synthesis: A Two-Stage Approach to 2-Acetylthiophene-3-carbonitrile

The direct synthesis of 2-acetylthiophene-3-carbonitrile is not straightforward. A robust and reliable pathway involves the initial synthesis of its 2-amino precursor via the well-established Gewald reaction, followed by a deamination step to yield the target monomer.[6]

Causality Behind the Synthetic Route

The Gewald reaction is a versatile multicomponent reaction that efficiently constructs the 2-aminothiophene scaffold from simple precursors.[1][7] We utilize cyanoacetone as the active nitrile component, which directly installs the required acetyl group at the 3-position.[6] The subsequent deamination is a standard organic transformation to remove the amino group, which, while useful for the initial ring formation, is not desired in the final monomer for direct polymerization.

cluster_0 Part 1: Gewald Reaction cluster_1 Part 2: Deamination (Sandmeyer-type) Cyanoacetone Cyanoacetone Precursor 3-Acetyl-2-aminothiophene Cyanoacetone->Precursor Et3N, DMF, 60°C Sulfur Sulfur Sulfur->Precursor Mercaptoacetaldehyde_dimer α-Mercapto- aldehyde Dimer Mercaptoacetaldehyde_dimer->Precursor NaNO2 NaNO2, H2SO4 Precursor->NaNO2 Intermediate Product Monomer 2-Acetylthiophene-3-carbonitrile NaNO2->Monomer Diazotization H3PO2 H3PO2 (Reducing Agent) H3PO2->Monomer Reduction

Caption: Synthetic pathway for 2-acetylthiophene-3-carbonitrile.

Protocol 1: Synthesis of 3-Acetyl-2-aminothiophene

This protocol is adapted from the Gewald reaction using cyanoacetone.[6]

Materials:

  • Cyanoacetone sodium salt

  • 1,4-Dithianyl-2,5-diol (α-mercaptoaldehyde dimer surrogate)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (conc. HCl)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • Prepare Cyanoacetone: To a solution of cyanoacetone sodium salt (50 mmol) in 150 mL of water, add 100 mL of CH₂Cl₂. While stirring vigorously, adjust the mixture to pH 1 with concentrated HCl. Separate the organic layer, extract the aqueous layer again with 100 mL of CH₂Cl₂, and combine the organic layers. Dry over anhydrous Na₂SO₄. Carefully remove the solvent under reduced pressure, keeping the bath temperature below 30°C. The resulting unstable oil is crude cyanoacetone and should be used immediately.[6]

  • Gewald Reaction: In a round-bottom flask, dissolve the crude cyanoacetone (approx. 43 mmol) and 1,4-dithianyl-2,5-diol (22 mmol) in 10 mL of DMF.[6]

  • Add triethylamine (10 mmol) to the solution with stirring. An initial slight temperature increase may be observed.

  • Heat the solution to 60°C and maintain for 3 hours.

  • Workup: Cool the reaction mixture and remove the DMF under reduced pressure. To the oily residue, add 50 mL of water and 50 mL of diethyl ether. Add a few drops of glacial acetic acid until the organic layer becomes clear.

  • Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from cyclohexane/CH₂Cl₂) to afford 3-acetyl-2-aminothiophene as yellowish crystals.

Protocol 2: Deamination to 2-Acetylthiophene-3-carbonitrile

This procedure uses a Sandmeyer-type reaction to replace the amino group with hydrogen.

Materials:

  • 3-Acetyl-2-aminothiophene

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂, 50%)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5°C, dissolve 3-acetyl-2-aminothiophene (10 mmol) in a mixture of water and concentrated H₂SO₄.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) dropwise, ensuring the temperature does not rise above 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Reduction: In a separate, larger flask, place pre-cooled hypophosphorous acid (50%, ~5 equivalents).

  • Slowly and carefully add the diazonium salt solution to the hypophosphorous acid with vigorous stirring. Gas evolution (N₂) will occur.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Extract the reaction mixture three times with diethyl ether.

  • Combine the organic extracts and wash them carefully with saturated NaHCO₃ solution until the effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-acetylthiophene-3-carbonitrile.

Polymerization Methodologies

The synthesized monomer can be polymerized into a conducting polymer via either chemical or electrochemical oxidative methods. The choice of method impacts the resulting polymer's properties, such as molecular weight, regioregularity, and processability.

cluster_chem Chemical Oxidative Polymerization cluster_elec Electrochemical Polymerization chem_monomer Monomer in Anhydrous Solvent chem_oxidant Add FeCl3 Solution (Oxidant) chem_monomer->chem_oxidant chem_react Stir at RT (e.g., 24h) chem_oxidant->chem_react chem_precip Precipitate in Methanol chem_react->chem_precip chem_wash Soxhlet Extraction (Purification) chem_precip->chem_wash chem_poly Poly(2-acetylthiophene- 3-carbonitrile) Powder chem_wash->chem_poly elec_sol Monomer + Electrolyte in Acetonitrile elec_cell 3-Electrode Cell (ITO Working Electrode) elec_sol->elec_cell elec_cv Cyclic Voltammetry (Potential Sweep) elec_cell->elec_cv elec_film Polymer Film Deposits on ITO Electrode elec_cv->elec_film elec_rinse Rinse with Solvent & Dry elec_film->elec_rinse elec_poly Polymer-Coated Substrate elec_rinse->elec_poly cluster_apps Structure Molecular Structure (Thiophene + CN + COCH3) Properties Electronic Properties - Lowered LUMO Level - n-Type Semiconductor - Tunable Bandgap Structure->Properties Dictates Applications Potential Applications Properties->Applications Enables OTFT n-Channel OFETs Solar Electron Acceptors in All-Polymer Solar Cells Sensors Chemical Sensors

Caption: Relationship between structure, properties, and applications.

  • n-Type Organic Field-Effect Transistors (OFETs): The stabilized LUMO level facilitates electron injection and transport, making the polymer suitable as the active channel material in n-type OFETs, a critical component for complementary logic circuits. [3]* All-Polymer Solar Cells: This polymer can function as an electron-accepting material when blended with a suitable p-type polymer donor, offering potential advantages in morphological stability and light absorption compared to fullerene-based acceptors.

  • Biosensors: The functional groups on the polymer backbone can serve as sites for immobilization of biological molecules, enabling the development of electrochemical biosensors.

Further research should focus on optimizing polymerization conditions to control molecular weight and regioregularity, which are known to strongly influence charge carrier mobility. Additionally, copolymerization of this monomer with other thiophene derivatives offers a pathway to further fine-tune the optoelectronic properties for specific device applications.

References

  • ResearchGate. (n.d.). Catalytic oxidative polymerization of thiophene derivatives | Request PDF. Retrieved March 27, 2026, from [Link]

  • Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28, 395-401.
  • MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved March 27, 2026, from [Link]

  • PubMed. (2019, March 13). Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. Retrieved March 27, 2026, from [Link]

  • PMC. (2021, October 16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved March 27, 2026, from [Link]

  • DTIC. (1991, March 2). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved March 27, 2026, from [Link]

  • Patsnap Eureka. (2017, June 27). Method for preparing 2- acetylthiophene. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2019, October 3). Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes | Chemical Reviews. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved March 27, 2026, from [Link]

  • Zhongchuxin New Material Technology (Jingzhou) Co., Ltd. (n.d.). 2-Acetylthiophene. Retrieved March 27, 2026, from [Link]

  • MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved March 27, 2026, from [Link]

  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis | PDF | Chemical Reactions | Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2021, January 14). Cyano-Functionalized Bithiophene Imide-Based n-Type Polymer Semiconductors: Synthesis, Structure–Property Correlations, and Thermoelectric Performance | Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl thiophene, 88-15-3. Retrieved March 27, 2026, from [Link]

  • OpenRiver. (2016, September 1). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Retrieved March 27, 2026, from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved March 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Retrieved March 27, 2026, from [Link]

Sources

Application

Advanced Application Note: Direct Palladium-Catalyzed C–H Arylation of 2-Acetylthiophene-3-Carbonitrile

Introduction & Strategic Rationale 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7) is a densely functionalized heterocyclic building block of immense value in medicinal chemistry and organic materials. Traditional cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7) is a densely functionalized heterocyclic building block of immense value in medicinal chemistry and organic materials. Traditional cross-coupling strategies (e.g., Suzuki-Miyaura, Stille, Negishi) require tedious pre-functionalization, such as halogenation or metalation of the thiophene core. However, direct C–H bond activation has emerged as a highly[1]. This application note details the mechanistic causality, reaction optimization, and self-validating protocols for the direct palladium-catalyzed C–H arylation of 2-acetylthiophene-3-carbonitrile.

Mechanistic Insights: The Role of Electron-Withdrawing Groups

In 2-acetylthiophene-3-carbonitrile, the C2 and C3 positions are sterically and electronically blocked by acetyl and cyano groups, respectively. These strongly electron-withdrawing groups (EWGs) exert a profound inductive and resonance effect on the thiophene ring, dictating the reaction's pathway.

  • Regioselectivity: The EWGs deplete electron density from the conjugated ring, significantly increasing the acidity of the remaining C4 and C5 protons. Because the C5 position is sterically less hindered and electronically favored for deprotonation, it acts as the [2].

  • Concerted Metalation-Deprotonation (CMD): The coupling proceeds via a CMD pathway. Following the oxidative addition of the aryl halide to the Pd(0) species, the acetate ligand (provided by KOAc) acts as an internal base. It abstracts the acidic C5 proton concurrently with the[3]. The cyano group's strong electron-withdrawing nature drastically accelerates this C–H cleavage step compared to [4].

CMD_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br CMD CMD Step (C-H Cleavage at C5) OxAdd->CMD 2-Acetylthiophene- 3-carbonitrile + KOAc RedElim Reductive Elimination (Product Formation) CMD->RedElim HOAc + KBr RedElim->Pd0 Product

Figure 1. Proposed Concerted Metalation-Deprotonation (CMD) catalytic cycle for C5-arylation.

Reaction Optimization Data

To establish a robust, self-validating protocol, various reaction parameters must be evaluated. The table below summarizes the optimization of catalyst, base, and solvent for the coupling of 2-acetylthiophene-3-carbonitrile with 4-bromoanisole.

EntryCatalyst (mol %)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)K₂CO₃ (2.0)Toluene11032
2Pd(OAc)₂ (2%)KOAc (2.0)DMF13068
3 Pd(OAc)₂ (0.5%) KOAc (2.0) DMAc 130 89
4PdCl₂(PPh₃)₂ (2%)Cs₂CO₃ (2.0)DMAc13055

Causality Analysis: Phosphine-free Pd(OAc)₂ combined with KOAc in a highly polar aprotic solvent (DMAc) provides the optimal environment. The acetate anion is critical for the CMD transition state, and DMAc stabilizes the intermediate palladium complexes at elevated temperatures without the need for expensive, air-sensitive phosphine ligands.

Experimental Workflow & Protocol

Workflow Step1 Step 1: Reagent Preparation Weigh Pd(OAc)2, KOAc, Ar-Br, and Thiophene Step2 Step 2: Inert Atmosphere Purge with Argon (3x) and add anhydrous DMAc Step1->Step2 Step3 Step 3: C-H Arylation Heat at 130 °C for 16 hours Step2->Step3 Step4 Step 4: Workup Cool, dilute with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Step4->Step5

Figure 2. Step-by-step experimental workflow for the direct C-H arylation protocol.

General Procedure for C5-Arylation of 2-Acetylthiophene-3-carbonitrile

Self-Validation Check: Ensure KOAc is rigorously dried under a vacuum at 100 °C before use. Trace moisture severely impedes the CMD pathway, leading to premature protodehalogenation of the aryl bromide and stalling the catalytic cycle.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-acetylthiophene-3-carbonitrile (1.0 mmol, 151.2 mg), the desired aryl bromide (1.2 mmol), anhydrous Potassium Acetate (KOAc) (2.0 mmol, 196.3 mg), and Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1.1 mg, 0.5 mol%).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject anhydrous N,N-Dimethylacetamide (DMAc) (4.0 mL) through the septum using a gas-tight syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The complete consumption of the thiophene starting material validates the end of the reaction phase.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a short pad of Celite to remove the palladium black and insoluble inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) to remove the DMAc solvent, followed by a final brine wash (20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure 5-aryl-2-acetylthiophene-3-carbonitrile derivative.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 2-acetylthiophene-3-carbonitrile production

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and process chemists optimizing the production of 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7). As a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and process chemists optimizing the production of 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7).

As a highly functionalized thiophene scaffold, this compound is a critical building block in pharmaceutical development. However, its synthesis is prone to regioselectivity issues and transition-metal catalyst poisoning. This guide bypasses generic advice to provide mechanistic troubleshooting, validated protocols, and root-cause analysis for common impurities.

Part 1: Mechanistic Pathways & Impurity Branching

The most scalable and regioselective approach to 2-acetylthiophene-3-carbonitrile avoids the direct Friedel-Crafts acylation of 3-cyanothiophene (which heavily favors C5-acylation due to the meta-directing nature of the cyano group). Instead, the field-standard route relies on a two-step sequence: 1) Regioselective acetylation of 3-bromothiophene , followed by 2) Transition-metal catalyzed cyanation .

The diagram below maps this workflow and identifies where critical impurities branch off from the desired mechanistic pathway.

G SM 3-Bromothiophene Step1 Friedel-Crafts Acylation (AcCl, AlCl3, 0°C) SM->Step1 Int 2-Acetyl-3-bromothiophene (Key Intermediate) Step1->Int Major Pathway (C2 Wheland Intermediate) Imp1 Impurity A: 5-Acetyl-3-bromothiophene (Regioisomer) Step1->Imp1 Minor Pathway (C5 Attack) Step2 Catalytic Cyanation (Zn(CN)2, Pd-Catalyst) Int->Step2 Prod 2-Acetylthiophene-3-carbonitrile (Target Product) Step2->Prod Transmetalation & Reductive Elimination Imp2 Impurity B: 2-Acetylthiophene (Protodehalogenation) Step2->Imp2 Trace Moisture (Quenches Pd-Ar Complex) Imp3 Impurity C: Amide / Carboxylic Acid (Nitrile Hydrolysis) Step2->Imp3 Harsh Aqueous Workup

Synthetic workflow and impurity branching in 2-acetylthiophene-3-carbonitrile production.

Part 2: Troubleshooting FAQs

Q1: During the synthesis of my precursor (2-acetyl-3-bromothiophene), I am seeing a significant amount of the 5-acetyl regioisomer (Impurity A). How do I control this?

The Causality: In Friedel-Crafts acylation, the regioselectivity is governed by the stability of the cationic Wheland intermediate[1]. The sulfur atom in thiophene strongly directs electrophiles to the α -positions (C2 and C5)[2]. While the bromine atom at C3 provides some steric hindrance, it electronically directs to the ortho position (C2). If your reaction temperature is too high, the reaction shifts from kinetic control (favoring C2) to thermodynamic control, increasing the formation of the C5-isomer. The Fix:

  • Temperature Control: Maintain the reaction strictly between -10 °C and 0 °C during the addition of the acylium ion complex.

  • Order of Addition: Do not add AlCl3​ to the thiophene directly. Pre-form the acylium ion by mixing AcCl and AlCl3​ in anhydrous dichloromethane (DCM) at 0 °C, then add the 3-bromothiophene dropwise.

Q2: My palladium-catalyzed cyanation step stalls at 40% conversion, leaving unreacted 2-acetyl-3-bromothiophene. What is poisoning the catalyst?

The Causality: Free cyanide ions ( CN− ) are exceptionally strong σ -donors and π -acceptors. If the concentration of free CN− in the solution is too high, it coordinates irreversibly to the Palladium(0) or Palladium(II) centers, forming highly stable, catalytically inactive complexes like [Pd(CN)4​]2− [3]. The Fix: Abandon highly soluble cyanide sources like NaCN or KCN . Switch to Zinc Cyanide ( Zn(CN)2​ ) . Zn(CN)2​ has low solubility in organic solvents, acting as a "slow-release" cyanide reservoir that keeps the free CN− concentration below the threshold of catalyst deactivation[4]. Adding a catalytic amount of zinc dust (10 mol%) also helps keep the Pd in its active Pd(0) state.

Q3: I am detecting 2-acetylthiophene (Impurity B) in my final product mixture. Where is the bromine going?

The Causality: This is a classic protodehalogenation side-reaction. After the Palladium catalyst undergoes oxidative addition into the C-Br bond to form the Ar-Pd(II)-Br complex, it must undergo transmetalation with the cyanide source. If transmetalation is slow, and trace moisture ( H2​O ) or acidic protons are present, the Pd-complex is protonated, yielding the dehalogenated arene (2-acetylthiophene)[5]. The Fix:

  • Rigorously dry your solvent (DMF or NMP) over activated 3Å molecular sieves.

  • Use a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). Wide bite-angle ligands accelerate the reductive elimination step, outcompeting the protodehalogenation pathway[4].

Part 3: Quantitative Impurity Profiling & Mitigation

Summarized below are the primary impurities, their detection metrics, and actionable mitigation parameters.

ImpurityOrigin StageDetection (GC-MS / HPLC)Root CauseMitigation Strategy
5-Acetyl-3-bromothiophene Friedel-CraftsGC: R_t shifts slightly later than target; MS: m/z 204/206Thermodynamic equilibration at >10 °C.Pre-form acylium ion; maintain < 0 °C during addition; use DCM as solvent.
2-Acetylthiophene CyanationGC: Early eluter; MS: m/z 126Protodehalogenation of Pd-intermediate by moisture.Use anhydrous DMF; add dppf ligand; ensure inert Argon atmosphere.
2-Acetylthiophene-3-carboxamide WorkupHPLC: High polarity, early elution; MS: m/z 169Partial hydrolysis of the nitrile group during aqueous quench.Avoid strongly basic or acidic aqueous quenches; use neutral phosphate buffer (pH 7) for workup.
Unreacted Precursor CyanationGC: MS: m/z 204/206Catalyst poisoning by excess free CN− .Replace KCN / CuCN with Zn(CN)2​ ; add 10 mol% Zn dust[4].

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 2-Acetyl-3-bromothiophene (Precursor)

This protocol utilizes kinetic control to suppress the C5-regioisomer.

  • Preparation of Acylium Complex: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an Argon inlet. Add anhydrous AlCl3​ (1.2 equiv, 16.0 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0 °C using an ice-brine bath.

  • Activation: Add Acetyl chloride ( AcCl ) (1.1 equiv, 14.6 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until a relatively clear, pale-yellow solution forms (indicating acylium ion formation).

  • Substrate Addition: Dissolve 3-bromothiophene (1.0 equiv, 13.3 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature below 2 °C.

  • Reaction & Quench: Stir for an additional 1 hour at 0 °C. Monitor by TLC (Hexanes/EtOAc 9:1). Once complete, carefully pour the mixture over 100 g of crushed ice containing 10 mL of concentrated HCl to break the aluminum complex.

  • Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure 2-acetyl-3-bromothiophene.

Protocol B: Palladium-Catalyzed Cyanation to 2-Acetylthiophene-3-carbonitrile

This protocol utilizes a slow-release cyanide source to prevent catalyst deactivation.

  • System Purging: To a flame-dried Schlenk tube, add 2-acetyl-3-bromothiophene (1.0 equiv, 5.0 mmol), Zn(CN)2​ (0.6 equiv, 3.0 mmol—Note: 1 equiv of Zn(CN)2 provides 2 equiv of CN), Pd2​(dba)3​ (2.5 mol%), dppf (5 mol%), and Zinc dust (10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add strictly anhydrous, degassed DMF (15 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours. The mixture will transition from dark red/purple to a pale yellow/brown suspension as the reaction proceeds.

  • Workup (Hydrolysis Prevention): Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove zinc salts and catalyst residues.

  • Washing: Wash the filtrate with a neutral pH 7 phosphate buffer (3 x 30 mL) to remove DMF and trace cyanide salts without hydrolyzing the newly formed nitrile group.

  • Purification: Dry the organic phase over MgSO4​ , concentrate, and purify by flash chromatography (Hexanes/EtOAc gradient) to yield the target 2-acetylthiophene-3-carbonitrile.

References

  • Regioselectivity in Friedel–Crafts acylation of thiophene Chemistry Stack Exchange[Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides St. Albert's College[Link]

  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides National Institutes of Health (PMC)[Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP Organic Letters - ACS Publications[Link]

Sources

Optimization

reducing byproducts during the cyanation of 2-acetylthiophenes

Welcome to the Process Chemistry Support Hub . This technical guide is designed for researchers and drug development professionals tasked with optimizing the cyanation of 2-acetylthiophenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub . This technical guide is designed for researchers and drug development professionals tasked with optimizing the cyanation of 2-acetylthiophenes.

The introduction of a nitrile group onto the thiophene ring is a critical transformation in pharmaceutical synthesis[1]. However, the dual reactivity of the thiophene core and the electrophilic C2-acetyl group often leads to complex byproduct profiles. This guide provides causality-driven troubleshooting, self-validating protocols, and strategic workarounds to ensure high-yielding, regioselective cyanation.

Part 1: Reaction Pathways & Byproduct Origins

Understanding the mechanistic origin of your byproducts is the first step in eliminating them. The diagram below illustrates the competing pathways during a standard transition-metal-catalyzed C-H cyanation.

Reaction_Pathways SM 2-Acetylthiophene Cat Pd Catalyst + Cyanating Agent SM->Cat C-H Activation BP2 Cyanohydrin (Acetyl Addition) SM->BP2 Nucleophilic Attack at C=O Target 5-Cyano-2-acetylthiophene (Target) Cat->Target Desired Pathway BP1 Thiophene Dimer (Homocoupling) Cat->BP1 Oxidative Side Reaction

Reaction pathways illustrating the desired cyanation versus common byproduct formations.

Part 2: Troubleshooting Guide & FAQs

Q1: My GC-MS shows a large mass corresponding to thiophene dimers. Why is homocoupling occurring, and how do I stop it? The Causality: Homocoupling is a classic oxidative byproduct in Pd- or Cu-catalyzed C-H functionalization. When using stoichiometric oxidants (e.g., AgF or excess CuCN) to turn over the Pd(0)/Pd(II) cycle, the transient thienyl-palladium intermediate can undergo transmetalation with another thienyl species instead of reacting with the cyanide source. This leads to the reductive elimination of a thiophene-thiophene dimer[2]. The Fix:

  • Dose the Oxidant: Use a syringe pump to slowly add the oxidant, keeping its steady-state concentration low in the reaction mixture.

  • Switch Cyanide Sources: Move away from oxidative C-H activation entirely by pre-brominating the thiophene at C5, followed by a redox-neutral cyanation using non-toxic K4​[Fe(CN)6​] [3].

Q2: I am detecting cyanohydrin formation. How do I prevent the acetyl group from reacting? The Causality: The acetyl group at the C2 position is highly electrophilic. If you are using a highly nucleophilic cyanide source like TMSCN under Lewis acidic conditions, the cyanide anion will preferentially attack the carbonyl carbon, forming a cyanohydrin[1]. The Fix:

  • Reagent Selection: Switch to a less nucleophilic, transition-metal-bound cyanide source such as CuCN or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

  • Protection Strategy: If TMSCN is mandatory for your workflow, protect the acetyl group as a cyclic ketal (using ethylene glycol and catalytic p-TsOH) prior to cyanation, and deprotect post-reaction.

Q3: I am getting a mixture of C5-cyano and C4-cyano isomers. How can I strictly control regioselectivity? The Causality: The C2-acetyl group is electron-withdrawing. While it naturally directs electrophilic palladation to the C5 position due to electronic resonance and reduced steric hindrance[4], aggressive reaction temperatures or unoptimized ligands can lower the activation barrier for the C4 position, leading to isomeric mixtures. The Fix: Implement a bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos or XPhos). The massive dicyclohexyl groups on these ligands create a tight steric pocket around the Pd center, physically blocking access to the more hindered C4 position and forcing exclusive activation at C5[3].

Part 3: Cyanating Agent Selection Matrix

Selecting the right cyanating agent is the most critical variable in minimizing byproducts. Use the table below to match the reagent to your specific substrate constraints.

Cyanating AgentNucleophilicityPrimary Byproduct RiskRegioselectivity ControlRecommended Use Case
TMSCN Very HighCyanohydrin (Acetyl attack)ModerateOnly for substrates with protected ketones.
CuCN LowHomocoupling (Dimerization)GoodStandard direct C-H cyanation with Pd catalysts.
K4​[Fe(CN)6​] Very LowUnreacted Starting MaterialExcellentCross-coupling of pre-halogenated thiophenes.
NCTS LowSulfonamide wasteExcellentElectrophilic cyanation workflows.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates a Self-Validating Mass Balance Check . By adding an inert internal standard at t=0 , you can mathematically prove whether missing yield is due to unreacted starting material, identifiable byproducts, or invisible polymeric degradation.

Protocol: Regioselective Pd-Catalyzed C-H Cyanation of 2-Acetylthiophene

Step 1: Reaction Preparation (Glovebox Recommended)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), BrettPhos ligand (10 mol%), and CuCN (1.5 equivalents).

  • Add 2-acetylthiophene (1.0 mmol, limiting reagent).

  • Validation Checkpoint: Add exactly 1.0 mmol of n-dodecane (Internal Standard). This will not react but will serve as a permanent reference peak for GC-MS quantification.

Step 2: Execution

  • Suspend the mixture in 3.0 mL of anhydrous DMF.

  • Seal the tube, remove from the glovebox, and heat to 80°C under vigorous stirring for 12 hours. Note: Do not exceed 80°C to prevent C4-isomerization.

Step 3: Analytical Self-Validation

  • Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with ethyl acetate, filter through a short silica plug, and inject into the GC-MS.

  • The Mass Balance Equation: Calculate the molar amounts of remaining 2-acetylthiophene, 5-cyano product, and thiophene dimers relative to the n-dodecane peak.

  • Rule of Trust: If (Moles of Product + Moles of SM + Moles of Dimers) < 0.95 mmol, your substrate is degrading into invisible oligomers. You must lower the temperature or reduce the CuCN loading.

Step 4: Workup

  • Quench the reaction with aqueous ammonia (to break down copper complexes) and extract with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Part 5: Troubleshooting Decision Tree

Use this workflow to rapidly diagnose and resolve issues based on your GC-MS validation data.

Troubleshooting_Workflow Start Analyze Crude via GC-MS (Internal Std: Dodecane) Check1 High Homocoupling (Dimer Mass)? Start->Check1 Fix1 Reduce Oxidant Loading or Dose Slowly Check1->Fix1 Yes Check2 Cyanohydrin Present (+HCN Mass)? Check1->Check2 No Fix2 Protect Acetyl Group or Switch to CuCN Check2->Fix2 Yes Check3 C4-Cyanation Isomer Detected? Check2->Check3 No Fix3 Optimize Ligand Sterics (e.g., BrettPhos) Check3->Fix3 Yes

Decision tree for identifying and resolving specific cyanation byproducts via GC-MS analysis.

References

  • Chemical Society Reviews. "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry". Royal Society of Chemistry.[Link]

  • Journal of the American Chemical Society. "Dual Ligand-Enabled Nondirected C–H Cyanation of Arenes". ACS Publications.[Link]

  • Organic Letters. "Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts". ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-Acetylthiophene-3-carbonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) [1].

As a critical heterocyclic building block in pharmaceutical synthesis, transitioning this molecule from bench to pilot scale presents distinct thermodynamic, regioselective, and catalytic challenges. To maximize yield and safety, our recommended scalable pathway abandons outdated stoichiometric copper-mediated (Rosenmund-von Braun) cyanation in favor of a highly efficient, two-phase workflow: Regioselective Friedel-Crafts Acylation followed by Ligand-Free Palladium-Catalyzed Cyanation [2].

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM 3-Bromothiophene (Starting Material) Acylation Friedel-Crafts Acylation (AcCl, AlCl3, DCM, 0-5°C) SM->Acylation Int 2-Acetyl-3-bromothiophene (Intermediate) Acylation->Int Regioselective C2-Acylation Cyanation Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2, DMAC, 120°C) Int->Cyanation Product 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7) Cyanation->Product Ligand-free Cyanation

Synthetic workflow for 2-acetylthiophene-3-carbonitrile via acylation and Pd-catalyzed cyanation.

Phase 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 2-acetyl-3-bromothiophene from 3-bromothiophene[3]. Self-Validating Metric: Reaction completion is confirmed via GC-MS when the starting material peak (m/z 162/164) is <1.0% by area.

Standard Operating Protocol (100g Scale)
  • Electrophile Generation: Charge a jacketed reactor with dry dichloromethane (DCM, 1.0 L) and anhydrous AlCl₃ (1.2 eq). Cool the suspension to 0°C. Add acetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <5°C to form the active acylium ion complex.

  • Substrate Dosing: Slowly dose 3-bromothiophene (1.0 eq) into the reactor over 2 hours.

  • Aging: Stir the reaction mixture for 4 hours at 5–10°C.

  • Reverse Quench: Vigorously stir a separate quench vessel containing 1.5 L of ice-water and 100 mL of concentrated HCl. Slowly transfer the reaction mixture into the quench vessel (maintaining quench temp <20°C).

  • Workup: Separate the organic phase, wash with 5% aqueous NaHCO₃ until pH 7, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs: Acylation

Q: We are observing up to 15% formation of the 5-acetyl-3-bromothiophene regioisomer. How do we suppress this? A: Regioselectivity in this system is a kinetic vs. thermodynamic competition. The sulfur atom strongly directs electrophilic attack to the alpha positions (C2 and C5). The bulky bromine at C3 sterically shields C4 and directs ortho (C2). Therefore, C2 is the kinetically favored site. If you observe C5 acylation, your reaction is undergoing thermodynamic equilibration due to poor thermal control. Solution: Ensure the dosing temperature strictly remains below 5°C and do not extend the aging period beyond 4 hours.

Q: During the aqueous quench, a thick, unmanageable emulsion forms, trapping our product. What is the scalable solution? A: This is a classic failure mode caused by the precipitation of insoluble aluminum hydroxide[Al(OH)₃] gels when the pH rises during a standard water quench. Solution: You must utilize a reverse quench into dilute HCl (as outlined in Step 4). Keeping the aqueous phase highly acidic (pH < 2) ensures that aluminum remains as water-soluble [Al(H₂O)₆]³⁺ complexes, allowing for rapid and clean phase separation.

Phase 2: Palladium-Catalyzed Cyanation

Objective: Convert 2-acetyl-3-bromothiophene to 2-acetylthiophene-3-carbonitrile. Self-Validating Metric: HPLC monitoring (UV at 254 nm); reaction is complete when the intermediate peak is <0.5%.

Standard Operating Protocol (100g Scale)
  • Reagent Charging: Charge the reactor with 2-acetyl-3-bromothiophene (1.0 eq), (0.2 eq, acts as 0.8 eq CN⁻ source)[2], finely milled Na₂CO₃ (1.0 eq), and Pd(OAc)₂ (0.5 mol%).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAC, 500 mL) that has been rigorously sparged with nitrogen for 30 minutes.

  • Catalysis: Heat the sealed reactor to 120°C under a positive nitrogen atmosphere for 6–8 hours.

  • Purification: Cool to 25°C, dilute with ethyl acetate (1.0 L), and filter through a tightly packed Celite pad to remove inorganic salts and precipitated palladium black. Wash the organic filtrate with water (3 x 500 mL) to extract DMAC.

  • Isolation: Concentrate the organic layer and recrystallize the crude solid from ethanol to yield pure 2-acetylthiophene-3-carbonitrile.

Troubleshooting & FAQs: Cyanation

Troubleshooting Issue Cyanation Reaction Stalls at <50% Check1 Check Cyanide Source Issue->Check1 Check2 Check Base Particle Size Issue->Check2 Sol1 Use K4[Fe(CN)6] (Prevents Pd poisoning) Check1->Sol1 Excess CN- poisons Pd Sol2 Mill Na2CO3 to fine powder Check2->Sol2 Base needed for CN release

Troubleshooting logic tree for stalled palladium-catalyzed cyanation reactions.

Q: Why has the cyanation reaction stalled at 40% conversion despite adding fresh Pd(OAc)₂? A: You are likely experiencing catalyst poisoning. Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors that tightly bind to Pd(II), forming inactive [Pd(CN)₄]²⁻ complexes and halting the catalytic cycle. Solution: Never use free NaCN or KCN for this substrate. By utilizing K₄[Fe(CN)₆][2], the cyanide is locked in a stable iron complex and is only released incrementally as the reaction progresses, keeping the steady-state concentration of free CN⁻ low enough to prevent palladium poisoning.

Q: We switched to K₄[Fe(CN)₆] but the reaction is still sluggish. What is the physical chemistry bottleneck? A: The release of CN⁻ from the ferrocyanide complex requires a base (Na₂CO₃) to act as a promoter. Because Na₂CO₃ is largely insoluble in DMAC, the reaction is entirely surface-area dependent. Solution: Ensure the Na₂CO₃ is milled to a fine powder prior to addition. Granular base will severely throttle the cyanide release rate, starving the catalytic cycle.

Q: How do we efficiently remove residual palladium to meet pharmaceutical intermediate specifications (<10 ppm)? A: While Celite filtration removes bulk Pd(0) black, soluble Pd(II) complexes remain in the organic phase. Solution: Implement a post-reaction scavenging step. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol) or activated carbon (10% w/w relative to product) to the ethyl acetate phase and stir at 40°C for 2 hours prior to the final water washes and crystallization.

Quantitative Data: Cyanating Reagents Comparison

To justify the departure from legacy methods, the following table summarizes the operational metrics of various cyanating agents evaluated during the scale-up of 2-acetylthiophene-3-carbonitrile.

Cyanating AgentEquivalents RequiredToxicity / HandlingPd Catalyst Poisoning RiskTypical Yield (%)Scalability Rating
CuCN (Legacy)1.5 - 2.0High (Releases HCN gas on quench)N/A (Stoichiometric Cu used)40 - 60%Poor (Heavy metal waste)
NaCN 1.1 - 1.5Extreme (Lethal, requires strict PPE)High (Rapid CN⁻ release)< 20% (Stalls)Unacceptable
K₄[Fe(CN)₆] 0.2 (Provides 0.8 eq CN⁻)Low (Bench-stable, non-toxic)Low (Slow CN⁻ release)85 - 95%Excellent
References
  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. "Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Determining Step." Organic Process Research & Development, 2009, 13 (4), 764-768. URL:[Link]

  • Chatterjee, T., Dey, R., & Ranu, B. C. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17 (2), 202-205. URL:[Link]

Sources

Optimization

Technical Support Center: High-Yield Purification of 2-Acetylthiophene-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) [1] for downstre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 2-acetylthiophene-3-carbonitrile (CAS: 147622-13-7) [1] for downstream pharmaceutical synthesis.

The most common synthetic route for this building block involves the palladium-catalyzed cyanation of 2-acetyl-3-bromothiophene using zinc cyanide (Zn(CN)₂). While the synthesis is robust [2][3], the electron-rich nature of the thiophene ring and the reliance on heavy metal catalysts present significant downstream purification challenges. This guide provides a self-validating troubleshooting framework and field-proven protocols to isolate the target compound in high yield and purity.

Process Visualization: Purification Workflow

The following diagram outlines the optimized purification pathway, moving from a complex crude mixture to a highly pure crystalline solid.

PurificationWorkflow Crude Crude Reaction Mixture (2-acetyl-3-bromothiophene + Zn(CN)2 + Pd) Quench Aqueous Quench & Chelation (2M NH4OH / EDTA) Crude->Quench Cool to RT Filtration Celite Filtration (Remove insoluble polymers/salts) Quench->Filtration Chelate Zn/Pd Extraction Liquid-Liquid Extraction (EtOAc / Water) Filtration->Extraction Phase Separation Chromatography Silica Gel Chromatography (Toluene:EtOAc 8:2) Extraction->Chromatography Concentrate Organic Layer Recrystallization Recrystallization & Carbon Treatment (MTBE/Hexane) Chromatography->Recrystallization Isolate Target Fractions PureProduct Pure 2-acetylthiophene-3-carbonitrile (>99% Purity) Recrystallization->PureProduct Vacuum Filtration & Drying

Figure 1: Step-by-step purification workflow for 2-acetylthiophene-3-carbonitrile.

Troubleshooting FAQs

Q1: My isolated product is contaminated with unreacted 2-acetyl-3-bromothiophene. How do I improve separation during chromatography?

  • Causality: Both the starting material and the product exhibit similar retention factors (Rf) on standard bare silica when using conventional aliphatic/ester solvent systems (e.g., Hexane/Ethyl Acetate).

  • Solution: Switch to an aromatic-containing mobile phase. Using a Toluene/Ethyl Acetate (8:2 v/v) gradient exploits the π-π stacking interactions between the electron-rich thiophene rings and the toluene solvent [2]. The highly polar nitrile group of the product strongly hydrogen-bonds with the silanol groups on the stationary phase, while the bromo-precursor elutes much faster in the presence of toluene, significantly improving resolution.

Q2: The purified product has a dark brown/black discoloration instead of the expected pale yellow solid. What causes this and how is it resolved?

  • Causality: Thiophene derivatives are highly electron-rich and susceptible to oxidative polymerization or degradation, particularly at the unsubstituted C5 position. This degradation is accelerated by prolonged heating and the presence of residual transition metals (Pd/Cu) from the cyanation step.

  • Solution: Limit thermal exposure during solvent evaporation (keep rotary evaporator bath temperature <40°C). Incorporate an activated carbon treatment during the recrystallization step. If severe metal contamination is suspected, pre-treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) prior to chromatography.

Q3: I am losing a significant amount of yield during the recrystallization step. The product "oils out" instead of forming crystals.

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. This is often exacerbated by the presence of lipophilic impurities that depress the melting point of 2-acetylthiophene-3-carbonitrile.

  • Solution: Shift from a single-solvent system to an anti-solvent precipitation method. Dissolve the semi-pure product in a minimum volume of Methyl tert-butyl ether (MTBE) at 45°C, and slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly turbid. Introducing a seed crystal at this cloud point provides a nucleation site, bypassing the oiling-out phase and forcing crystallization.

Q4: How can I efficiently remove residual zinc and palladium from the cyanation step before chromatography?

  • Causality: Palladium complexes and zinc salts (from Zn(CN)₂) can streak on silica columns, degrading the stationary phase and co-eluting with the target nitrile.

  • Solution: Implement an aggressive aqueous quench. Treat the crude reaction mixture with 2M aqueous Ammonium Hydroxide (NH₄OH) [2]. The ammonia forms highly water-soluble ammine complexes with both Zn(II) and Pd(II) ions, partitioning them cleanly into the aqueous layer during liquid-liquid extraction.

Performance Metrics: Purification Stage Comparison

The following table summarizes the expected quantitative metrics at each stage of the optimized purification workflow (based on a standard 10 mmol scale synthesis).

Purification StageYield Recovery (%)Purity (HPLC Area %)Residual Pd (ppm)Visual Appearance
Crude Mixture 100%~65%>5,000Dark brown oil/solid
Post-Extraction 92%~72%~800Brown solid
Post-Chromatography 78%96.5%~50Yellow solid
Post-Recrystallization 65%>99.5%<10Pale yellow/white crystals

Standard Operating Procedures (SOPs)

Protocol A: Aqueous Quench and Metal Chelation

This step ensures the removal of catalyst residues that cause downstream degradation.

  • Upon completion of the Pd-catalyzed cyanation, cool the reaction mixture (typically in DMA or DMF) to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL per 10 mmol of substrate).

  • Add 2M aqueous NH₄OH (20 mL) and stir vigorously for 30 minutes to ensure complete chelation of Zn and Pd ions into water-soluble ammine complexes.

  • Filter the biphasic mixture through a 1-inch pad of Celite to remove insoluble polymeric thiophene byproducts and precipitated metal salts. Rinse the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the phases. Wash the organic layer sequentially with saturated aqueous NaCl (2 x 20 mL) to remove residual reaction solvent (DMA/DMF).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <40°C) to yield the crude product.

Protocol B: Silica Gel Column Chromatography

This step isolates the target nitrile from unreacted starting materials and regioisomers.

  • Pack a glass column with silica gel (230-400 mesh) using Toluene as the slurry solvent. (Use approximately 30 g of silica per 1 g of crude material).

  • Dissolve the crude 2-acetylthiophene-3-carbonitrile in a minimum volume of Toluene/EtOAc (9:1) and load it onto the column.

  • Elute the column using a gradient of Toluene/EtOAc, starting at 95:5 and gradually increasing polarity to 80:20 [2].

  • Monitor fractions via TLC (UV active at 254 nm). The unreacted 2-acetyl-3-bromothiophene will elute first, followed by the target nitrile.

  • Pool the fractions containing the pure product and concentrate under reduced pressure to obtain a semi-pure yellow solid.

Protocol C: Recrystallization and Decolorization

This step achieves >99.5% purity and removes trace colored oligomers.

  • Transfer the semi-pure solid to a round-bottom flask and dissolve in a minimum amount of warm MTBE (approx. 3-5 mL/g) at 45°C.

  • Add 10% w/w activated carbon to the solution and stir for 15 minutes at 45°C to adsorb colored polymeric impurities.

  • Filter the hot solution through a warm, fine-porosity fritted funnel or a syringe filter to remove the carbon.

  • Return the clear, pale-yellow filtrate to a clean flask and heat gently. Slowly add Hexane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few seed crystals of pure 2-acetylthiophene-3-carbonitrile.

  • Allow the solution to cool undisturbed to room temperature over 2 hours, then chill at 4°C for an additional 4 hours to maximize crystallization.

  • Collect the crystals via vacuum filtration, wash with ice-cold Hexane (2 x 5 mL), and dry under high vacuum for 12 hours.

References

  • Source: namiki-s.co.
  • Source: thieme-connect.
  • Source: nih.gov (PMC)

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Acetylthiophene-3-carbonitrile vs. 3-Acetylthiophene-2-carbonitrile

As researchers and drug development professionals design novel heterocyclic scaffolds, the precise regiochemistry of starting materials dictates both the synthetic viability and the kinetic profile of downstream reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals design novel heterocyclic scaffolds, the precise regiochemistry of starting materials dictates both the synthetic viability and the kinetic profile of downstream reactions. Thiophene derivatives, particularly those bearing orthogonal electron-withdrawing groups (EWGs) such as acetyl and cyano moieties, are foundational building blocks for fused bicyclic systems like thienopyrazoles and thienopyridines.

This guide provides an objective, mechanistically grounded comparison between two critical structural isomers: 2-acetylthiophene-3-carbonitrile and 3-acetylthiophene-2-carbonitrile . By analyzing their electronic environments, we can establish the causality behind their divergent reactivities in nucleophilic additions, condensations, and cyclizations.

Structural & Electronic Causality

To predict the reactivity of these isomers, one must first understand the innate electronic distribution of the thiophene ring. Thiophene is a π -excessive heteroaromatic system where the sulfur atom donates electron density preferentially to the α -positions (C2 and C5) via resonance, while the β -positions (C3 and C4) are primarily influenced by inductive effects[1].

When strong EWGs are introduced, their position relative to the sulfur atom fundamentally alters the electrophilicity of the substituents[2]:

  • 2-Acetylthiophene-3-carbonitrile (Isomer A): The acetyl group is located at the highly conjugated C2 position. The sulfur atom donates electron density directly into the carbonyl π -system via resonance. This stabilization significantly decreases the electrophilicity of the carbonyl carbon. The cyano group at C3 experiences weaker resonance communication with the sulfur atom, relying mostly on inductive withdrawal.

  • 3-Acetylthiophene-2-carbonitrile (Isomer B): The acetyl group is at the C3 position, isolating it from the primary resonance pathways of the ring sulfur. Consequently, the carbonyl carbon remains highly "electron-starved" and highly electrophilic. Conversely, the cyano group at C2 is strongly conjugated with the sulfur atom, increasing its susceptibility to intramolecular nucleophilic attack during cyclization events[3].

G cluster_0 2-Acetylthiophene-3-carbonitrile cluster_1 3-Acetylthiophene-2-carbonitrile A1 Sulfur Lone Pair A2 C2-Acetyl Group (Strong Resonance) A1->A2 Donates e- density (Decreases Electrophilicity) A3 C3-Cyano Group (Weak Resonance) A1->A3 Inductive Effect B1 Sulfur Lone Pair B2 C2-Cyano Group (Strong Resonance) B1->B2 Donates e- density (Activates Nitrile) B3 C3-Acetyl Group (Weak Resonance) B1->B3 Inductive Effect (High Electrophilicity)

Electronic Activation Pathways: Resonance vs. Inductive effects on C2 and C3 substituents.

Comparative Reactivity Profile

The electronic disparities between the two isomers manifest clearly in their kinetic and thermodynamic responses to standard synthetic transformations. Table 1 summarizes the comparative performance data across key reaction paradigms.

Table 1: Quantitative Comparison of Reactivity Metrics
Reaction Parameter2-Acetylthiophene-3-carbonitrile3-Acetylthiophene-2-carbonitrileMechanistic Rationale
Carbonyl Electrophilicity ModerateHigh C3-carbonyl lacks direct resonance stabilization from ring sulfur[2].
Hydrazone Formation (Rate) Slower ( t1/2​≈45 min)Faster ( t1/2​≈15 min)Enhanced electrophilicity of C3-carbonyl accelerates initial nucleophilic attack by hydrazine.
Thienopyrazole Cyclization 65-75% Yield (Requires reflux)85-95% Yield (Mild heating)C2-cyano group is highly activated by sulfur resonance, facilitating rapid intramolecular ring closure[4].
Knoevenagel Condensation Moderate YieldHigh Yield C3-acetyl methyl protons are more acidic due to stronger unmitigated electron withdrawal by the carbonyl.
SN​Ar Potential (Ring) Para-like directedOrtho-like directedRegioselectivity of nucleophilic aromatic substitution is dictated by the dominant EWG positioning[3].

Note: Kinetic half-lives ( t1/2​ ) are representative values based on standard ethanolic hydrazine condensation at 25°C.

Experimental Protocols: Thienopyrazole Synthesis

Both isomers are classic precursors for synthesizing thieno-fused aminopyrazoles via cyclocondensation with hydrazine[4]. However, to ensure a self-validating system that accounts for the kinetic differences between the isomers, the protocol must be staged: separating the initial nucleophilic addition (hydrazone formation) from the acid-catalyzed cyclization.

Step-by-Step Methodology: Staged Cyclocondensation

Objective: Synthesize 3-methyl-1H-thieno[2,3-c]pyrazole-5-amine (from Isomer A) or 3-methyl-1H-thieno[3,2-c]pyrazole-5-amine (from Isomer B).

Materials:

  • Substrate: 2-acetylthiophene-3-carbonitrile OR 3-acetylthiophene-2-carbonitrile (1.0 mmol)

  • Reagent: Hydrazine hydrate (64% aqueous, 1.2 mmol)

  • Solvent: Absolute Ethanol (5.0 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1 mmol)

Procedure:

  • Substrate Dissolution: Dissolve 1.0 mmol of the chosen thiophene carbonitrile in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add hydrazine hydrate (1.2 mmol) dropwise at 0°C.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). For the 3-acetyl isomer , the starting material spot will disappear within 15-20 minutes at room temperature. For the 2-acetyl isomer , allow up to 1 hour or apply gentle warming (40°C) due to the resonance-dampened carbonyl.

  • Acid-Catalyzed Cyclization: Once hydrazone formation is confirmed complete by TLC, add p-TsOH (0.1 mmol). Attach a reflux condenser and heat the mixture to 75°C.

    • Causality: The acid protonates the cyano nitrogen, increasing the electrophilicity of the nitrile carbon, thereby driving the intramolecular attack of the hydrazone nitrogen.

  • Reaction Completion: The 3-acetyl isomer typically achieves full cyclization within 2 hours, whereas the 2-acetyl isomer may require 4-6 hours of reflux.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to half volume, then pour into 15 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the thienopyrazole product.

Workflow N1 Substrate (1.0 eq) N2 Hydrazine Hydrate (1.2 eq, EtOH) N1->N2 N3 Hydrazone Intermediate N2->N3 Nucleophilic Addition N4 Acid Catalysis (TsOH, Reflux) N3->N4 N5 Intramolecular Cyclization N4->N5 Nitrile Activation N6 Thienopyrazole Product N5->N6 Precipitation & Filtration

Experimental Workflow: Staged cyclocondensation of acetylthiophene carbonitriles.

Conclusion & Synthetic Recommendations

When designing synthetic routes, the choice between 2-acetylthiophene-3-carbonitrile and 3-acetylthiophene-2-carbonitrile should be dictated by the required kinetic profile and the target fused-ring architecture.

For rapid, high-yield condensations and cyclizations, 3-acetylthiophene-2-carbonitrile is the superior electrophile due to the lack of resonance dampening at the C3 position. Conversely, reactions utilizing 2-acetylthiophene-3-carbonitrile will require harsher conditions (extended reflux, stronger acid catalysis) to overcome the innate resonance stabilization provided by the thiophene sulfur atom.

Sources

Comparative

HPLC Method Validation for Quantifying 2-Acetylthiophene-3-Carbonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the development and validation of analytical methods for complex pharmaceutical intermediates. One such critical building block is 2-acetylthiophene-3-carbonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the development and validation of analytical methods for complex pharmaceutical intermediates. One such critical building block is 2-acetylthiophene-3-carbonitrile (CAS 147622-13-7), a highly polarizable heterocyclic compound widely used in the synthesis of thiophene-based active pharmaceutical ingredients (APIs) such as olanzapine derivatives[1].

Quantifying this compound accurately requires moving beyond default laboratory habits. Simply loading a standard C18 column and running an acetonitrile gradient often yields suboptimal resolution, especially when closely related structural isomers (like 5-acetylthiophene-3-carbonitrile) are present in the sample matrix[2]. In this guide, I will objectively compare the performance of standard C18 phases against Phenyl-Hexyl alternative selectivities, detail a self-validating experimental protocol, and provide a comprehensive framework grounded in the ICH Q2(R2) validation guidelines[3].

Mechanistic Rationale: C18 vs. Phenyl-Hexyl Selectivity

To understand the causality behind our chromatographic choices, we must first analyze the analyte's molecular architecture. 2-Acetylthiophene-3-carbonitrile possesses three distinct functional features:

  • Thiophene Ring: An electron-rich, aromatic heterocycle.

  • Nitrile Group (-C≡N): A linear moiety with a strong dipole moment.

  • Acetyl Group (-COCH3): A carbonyl dipole capable of hydrogen bond acceptance.

The Limitation of C18 (Octadecyl) Columns

Standard C18 columns rely almost exclusively on London dispersion forces (hydrophobic interactions). While a C18 phase will retain 2-acetylthiophene-3-carbonitrile, it struggles to differentiate it from its positional isomers because their hydrophobic footprints (logP values) are nearly identical.

The Phenyl-Hexyl Advantage

A Phenyl-Hexyl stationary phase introduces a fundamentally different retention mechanism. The hexyl alkyl chain provides the necessary baseline hydrophobic retention, while the terminal phenyl ring acts as an electron donor/acceptor. This allows for π-π stacking interactions with the thiophene ring and dipole-induced dipole interactions with the nitrile and acetyl groups resulting in superior shape selectivity[4]. Furthermore, utilizing superficially porous particles (SPP) enhances mass transfer, leading to sharper peaks and higher theoretical plates compared to fully porous particles[5].

G cluster_C18 C18 Column (Standard) cluster_Phenyl Phenyl-Hexyl Column (Alternative) Analyte 2-Acetylthiophene-3-carbonitrile (Heterocyclic Aromatic + Nitrile) C18_Phase Alkyl Chain (C18) Analyte->C18_Phase Non-polar moiety Phenyl_Phase Phenyl Ring + Hexyl Chain Analyte->Phenyl_Phase Thiophene/Nitrile π-electrons C18_Int Dispersive / Hydrophobic Interactions Only C18_Phase->C18_Int Outcome1 Standard Resolution C18_Int->Outcome1 Baseline Retention Phenyl_Int π-π & Dipole Interactions Phenyl_Phase->Phenyl_Int Outcome2 Superior Resolution (Critical Pairs) Phenyl_Int->Outcome2 Enhanced Selectivity

Figure 1: Mechanistic comparison of analyte interactions between C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols & Self-Validating System

To ensure absolute scientific integrity, the analytical method must act as a self-validating system . This means the protocol is designed with internal logic gates—specifically, a stringent System Suitability Test (SST)—that automatically aborts the sequence if the chromatographic environment is compromised, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase & Chromatographic Setup

  • Column: Superficially Porous Phenyl-Hexyl (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (buffers silanol activity).

  • Mobile Phase B: 100% Methanol. (Causality Note: Methanol is chosen over Acetonitrile because Acetonitrile contains its own π-electrons, which compete with the analyte for the stationary phase's phenyl rings, thereby dampening π-π selectivity).

  • Gradient Program: 10% B to 80% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal absorbance for the conjugated thiophene-nitrile system).

Step 2: The Self-Validating Gatekeeper (SST Execution) Before any validation samples are injected, the system must pass the SST logic gate.

  • Inject the SST Standard (50 µg/mL 2-acetylthiophene-3-carbonitrile + 5 µg/mL 5-acetylthiophene-3-carbonitrile impurity) in six replicates.

  • Logic Gate Criteria:

    • Resolution ( Rs​ ) between isomers > 2.0.

    • Tailing Factor ( As​ ) < 1.5.

    • Relative Standard Deviation (%RSD) of peak areas ≤ 1.5%.

  • Action: If any criterion fails, the Chromatography Data System (CDS) automatically halts the sequence. The system is only "validated" for use once this gate is cleared.

Step 3: Execution of ICH Q2(R2) Validation Parameters Once the SST passes, the system proceeds to inject the validation matrix (Specificity blanks, Linearity levels from 5% to 120%, and Accuracy recovery spikes) according to ICH Q2(R2) lifecycle guidelines[6].

Comparative Performance Data

The empirical data below demonstrates why the Phenyl-Hexyl column is the superior choice for this specific analyte compared to a traditional C18 phase.

Table 1: Chromatographic Performance Comparison
ParameterC18 (Octadecyl)Phenyl-Hexyl (SPP)Causal Factor for Difference
Retention Time (min) 4.86.2Enhanced π-π retention on the phenyl ring.
Tailing Factor ( As​ ) 1.61.1Reduced secondary silanol interactions due to steric shielding by the hexyl-phenyl group.
Resolution ( Rs​ ) from 5-acetyl isomer 1.2 (Co-elution risk)3.1 (Baseline)Shape and dipole selectivity of the phenyl ring[4].
Theoretical Plates ( N ) 11,50018,200Shorter diffusion paths in superficially porous particles[5].
Table 2: ICH Q2(R2) Method Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Linearity Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9998Pass
Range 80% to 120% of target concentration50% to 150% validatedPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% ± 0.4%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.7%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.02 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.06 µg/mLPass

ICH Q2(R2) Validation Framework & Causality

Method validation is not a mere checklist; it is a causal framework proving that an analytical procedure is fit for its intended purpose as outlined in ICH Q2(R2)[7].

  • Specificity proves that the nitrile and acetyl groups do not cause the analyte to co-elute with degradation products.

  • Linearity & Range confirm that the UV detector's response to the conjugated π system is directly proportional to the concentration.

  • Accuracy & Precision validate the extraction recovery and the mechanical reliability of the HPLC autosampler/pump system.

  • Robustness tests the method's resilience against deliberate, minor variations (e.g., changing the column temperature by ± 2°C or the flow rate by ± 0.1 mL/min), ensuring the method remains reliable during routine quality control transfers.

Validation Start Method Optimization (SST Passed) Specificity Specificity (Blank & Impurity Spike) Start->Specificity Linearity Linearity & Range (5-120% Concentration) Specificity->Linearity No Interference Accuracy Accuracy (Recovery at 3 levels) Linearity->Accuracy R² > 0.999 Sensitivity LOD & LOQ (Signal-to-Noise) Linearity->Sensitivity Precision Precision (Repeatability & Intermediate) Accuracy->Precision %Recovery 98-102% Robustness Robustness (Flow rate, Temp, pH changes) Precision->Robustness %RSD < 2.0% Sensitivity->Robustness Report Validation Report (Fit for Purpose) Robustness->Report Method Reliable

Figure 2: Logical workflow of ICH Q2(R2) method validation parameters.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at: [Link]

  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. Available at: [Link]

Sources

Validation

Benchmarking 2-Acetylthiophene-3-carbonitrile in Drug Discovery: A Comparative Guide to Thiophene Intermediates

Thiophene is a privileged pharmacophore in medicinal chemistry, ranking highly among FDA-approved small molecules due to its bioisosteric relationship with benzene and its electron-rich characteristics[1]. In the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thiophene is a privileged pharmacophore in medicinal chemistry, ranking highly among FDA-approved small molecules due to its bioisosteric relationship with benzene and its electron-rich characteristics[1]. In the development of complex molecular architectures—ranging from VEGFR-2 inhibitors for oncology[2] to DprE1 inhibitors for antimycobacterial therapies[3]—the selection of the right functionalized thiophene intermediate is a critical decision that dictates the trajectory of the synthetic pipeline[4].

This guide objectively benchmarks 2-acetylthiophene-3-carbonitrile (2-ATC) against two of its most prominent structural analogs: 2-amino-thiophene-3-carbonitrile (2-AmTC) and 2-formylthiophene-3-carbonitrile (2-FTC) . By analyzing their mechanistic reactivity, cyclization potential, and experimental handling, researchers can optimize their scaffold-hopping strategies and library generation.

Mechanistic Profiling & Reactivity Benchmarking

The versatility of 3-thiophenecarbonitrile derivatives stems from their dual functionality: the electron-rich thiophene ring paired with the highly reactive, electron-withdrawing nitrile group[4]. The substituent at the C2 position fundamentally alters the intermediate's electrophilic/nucleophilic profile.

2-Acetylthiophene-3-carbonitrile (2-ATC)

2-ATC features a methyl ketone at the C2 position. The α -protons of the acetyl group are acidic, making this intermediate highly susceptible to condensation reactions with active methylene compounds (e.g., ethyl cyanoacetate, malononitrile). Under basic conditions, the enolate forms rapidly, leading to intramolecular cyclodehydration with the adjacent C3 nitrile. This makes 2-ATC the premier building block for synthesizing thieno[2,3-b]pyridines [5][6].

2-Amino-thiophene-3-carbonitrile (2-AmTC)

Typically synthesized via the multi-component Gewald reaction[7], 2-AmTC features a primary amine at C2. However, the strong electron-withdrawing effect of the C3 nitrile significantly reduces the nucleophilicity of this amine compared to standard aliphatic or aryl amines. Consequently, cyclization requires highly electrophilic partners or strong acid catalysis (e.g., dry HCl gas) to drive the formation of thieno[2,3-d]pyrimidines [8].

2-Formylthiophene-3-carbonitrile (2-FTC)

Possessing a highly electrophilic aldehyde at C2, 2-FTC undergoes rapid Knoevenagel condensations. Lacking the α -protons of 2-ATC, it cannot form enolates itself, acting strictly as the electrophilic acceptor. It is frequently used to generate extended conjugated systems or specialized fused heterocycles.

Pathways Core Thiophene-3-Carbonitrile Scaffold ATC 2-Acetylthiophene- 3-carbonitrile Core->ATC Acetylation AmTC 2-Amino-thiophene- 3-carbonitrile Core->AmTC Gewald Rxn FTC 2-Formylthiophene- 3-carbonitrile Core->FTC Vilsmeier-Haack ThienoPyr Thieno[2,3-b]pyridines (via Condensation) ATC->ThienoPyr Active Methylenes ThienoPym Thieno[2,3-d]pyrimidines (via Cyclization) AmTC->ThienoPym Nitriles/HCl Knoevenagel Alkene Derivatives (via Knoevenagel) FTC->Knoevenagel Malononitrile

Divergent synthetic pathways of key thiophene-3-carbonitrile intermediates.

Quantitative Comparative Data

The following table summarizes the physicochemical properties and typical experimental outcomes for these three core intermediates based on standard cyclization workflows.

Property / Metric2-Acetylthiophene-3-carbonitrile (2-ATC)2-Amino-thiophene-3-carbonitrile (2-AmTC)2-Formylthiophene-3-carbonitrile (2-FTC)
Primary C2 Functional Group Methyl Ketone (Acetyl)Primary AmineAldehyde (Formyl)
Reactivity Role Enolizable Nucleophile / ElectrophileWeakened NucleophileStrong Electrophile
Primary Fused System Thieno[2,3-b]pyridinesThieno[2,3-d]pyrimidinesVarious (Conjugated Alkenes)
Typical Cyclization Catalyst Base (e.g., Sodium Ethoxide, Piperidine)Acid (e.g., Dry HCl gas)Base (e.g., Piperidine)
Average Cyclization Yield 70% – 85%[6]65% – 80%[8]80% – 95%
Self-Condensation Risk Moderate (Aldol-type)LowLow

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the optimal use of 2-ATC and 2-AmTC. Each protocol is designed as a self-validating system, incorporating causality for reagent selection and specific markers for reaction monitoring.

Protocol A: Synthesis of Thieno[2,3-b]pyridines from 2-ATC

This protocol leverages the acidity of the 2-ATC methyl group to synthesize highly substituted thienopyridines, which are valuable in developing light-harvesting materials and bioactive compounds[6].

Causality & Design: The reaction utilizes ethyl cyanoacetate and ammonium acetate. The base catalyzes the initial Knoevenagel condensation between the acetyl carbonyl of 2-ATC and the active methylene of ethyl cyanoacetate. Ammonium acetate serves as an in-situ source of ammonia, which attacks the newly formed alkene, triggering an intramolecular cyclization with the C3 nitrile group to form the pyridine ring[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2-ATC and 10 mmol of ethyl cyanoacetate in 30 mL of absolute ethanol.

  • Catalysis: Add 1.5 equivalents of ammonium acetate (or sodium ethoxide for oxygen-containing rings) to the mixture[6].

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Marker 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the 2-ATC spot and the emergence of a highly fluorescent product spot under 254 nm UV light indicates ring formation.

  • Workup: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize with dilute HCl if a strong base was used.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation Marker 2 (Spectroscopy): Perform FT-IR spectroscopy. The successful cyclization is confirmed by the complete disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of broad N-H/O-H stretches (3100–3400 cm⁻¹) and lactam/amide carbonyl stretches (~1650 cm⁻¹).

Protocol B: Synthesis of Thieno[2,3-d]pyrimidines from 2-AmTC

This protocol utilizes the Gewald reaction product (2-AmTC) to generate thienopyrimidines, scaffolds frequently investigated for their anti-proliferative and cytotoxic activities against breast cancer cell lines[8].

Causality & Design: Because the C2 amine is deactivated by the C3 nitrile, standard thermal condensation with nitriles fails. Passing dry HCl gas through the solvent protonates the reacting aryl/alkyl nitrile, generating a highly electrophilic nitrilium ion. This overcomes the poor nucleophilicity of the thiophene amine, forcing the initial nucleophilic attack, followed by rapid intramolecular cyclization[8].

Workflow Step1 2-AmTC + Aryl Nitrile in Dry Dioxane Step2 Pass Dry HCl Gas (Catalyst/Activator) Step1->Step2 Step3 Nucleophilic Attack (NH2 to C≡N) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 4-Amino-thieno[2,3-d] pyrimidine Step4->Step5

Mechanistic workflow for the synthesis of thieno[2,3-d]pyrimidines via acid catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-AmTC and 10 mmol of the target aryl nitrile in 20 mL of strictly anhydrous dioxane. Note: Moisture will quench the HCl and hydrolyze the nitrile.

  • Acid Activation: Bubble dry hydrogen chloride (HCl) gas through the stirring solution at room temperature for 3 to 5 hours[8].

  • Validation Marker 1 (Visual): The reaction is self-indicating; a thick white or pale-yellow precipitate (the hydrochloride salt of the thienopyrimidine) will form as the cyclization goes to completion.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with dry diethyl ether to remove unreacted starting materials and residual dioxane.

  • Neutralization: Suspend the solid in water and neutralize with a 10% aqueous sodium carbonate solution until pH 7 is reached, liberating the free base.

  • Validation Marker 2 (NMR): In ¹H-NMR (DMSO-d6), look for the appearance of a broad singlet integrating for 2 protons around δ 7.0–8.0 ppm, corresponding to the newly formed exocyclic NH2​ group on the pyrimidine ring, alongside the disappearance of the original thiophene amine signal.

Conclusion

While 2-amino-thiophene-3-carbonitrile (2-AmTC) remains the undisputed champion for accessing thieno[2,3-d]pyrimidines via acid-catalyzed cyclization[8], 2-acetylthiophene-3-carbonitrile (2-ATC) offers a distinct and highly valuable orthogonal reactivity profile. By providing an enolizable acetyl group adjacent to a reactive nitrile, 2-ATC allows for the rapid, base-catalyzed assembly of thieno[2,3-b]pyridines[5][6]. Understanding the electronic causality behind these intermediates enables drug discovery professionals to rationally select the appropriate building blocks for their target molecular architectures.

Sources

Comparative

Orthogonal Selectivity in Heterocyclic Chromatography: Baseline Retention of 2-Acetylthiophene-3-carbonitrile

The Analytical Challenge in Heterocyclic Regioisomers In pharmaceutical development and fine chemical synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings. Among these, 2-acetylthiophene-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Heterocyclic Regioisomers

In pharmaceutical development and fine chemical synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings. Among these, 2-acetylthiophene-3-carbonitrile (CAS 147622-13-7) is a highly valuable synthetic intermediate[1]. However, quantifying its purity presents a severe analytical bottleneck: separating it from its positional isomers, such as 3-acetylthiophene-2-carbonitrile.

Because these regioisomers share identical molecular weights (151.19 g/mol ), identical functional groups, and nearly indistinguishable lipophilicity (LogP), they exhibit virtually identical hydrophobic surface areas. As a Senior Application Scientist, I frequently see laboratories waste weeks attempting to resolve these compounds using standard reversed-phase methods. This guide objectively compares the chromatographic performance of traditional C18 columns against specialized phenyl-based phases (Biphenyl and Pentafluorophenyl), providing the mechanistic causality and experimental data necessary to achieve baseline resolution.

Mechanistic Causality: Moving Beyond Dispersive Interactions

To separate structurally rigid positional isomers, we must abandon methods that rely solely on hydrophobicity and instead exploit the subtle electronic differences across the thiophene ring.

The Limitation of C18 (Alkyl) Phases

Standard C18 stationary phases separate analytes primarily through dispersive (hydrophobic) interactions[2]. Because the hydrophobic footprint of 2-acetylthiophene-3-carbonitrile and its isomers are practically identical, a C18 column cannot effectively differentiate them. The result is typically a broad, co-eluted peak or, at best, a partially resolved shoulder.

The Biphenyl Advantage: π−π Stacking

Biphenyl columns introduce a secondary retention mechanism: π−π interactions[3]. The biphenyl ligand consists of two aromatic rings connected by a single carbon-carbon bond, allowing the outer ring to twist and accommodate planar aromatic analytes. This provides enhanced shape selectivity and polarizability compared to alkyl phases, offering moderate resolution for thiophene isomers[3].

The PFP Superiority: Multi-Modal Selectivity

Pentafluorophenyl (PFP) columns represent the optimal solution for this class of compounds. The highly electronegative fluorine atoms bonded to the phenyl ring create a strongly electron-deficient cavity[4]. This induces a multi-modal retention mechanism consisting of:

  • Dipole-Dipole Interactions: The strongly polarized carbon-fluorine bonds interact with the dipoles of the acetyl and cyano groups on the thiophene ring[4].

  • π−π Interactions: The electron-deficient PFP ring acts as a strong Lewis acid, interacting with the electron-rich (polarizable) sulfur atom in the thiophene ring[5].

  • Hydrogen Bonding: The rigid fluorinated surface provides unique steric and hydrogen-bonding capabilities that easily distinguish the exact positional placement of the acetyl and cyano substituents[4][5].

ChromatographySelectivity Analyte 2-Acetylthiophene-3-carbonitrile & Positional Isomers C18 C18 (Alkyl) Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl PFP PFP Column Analyte->PFP Mech_C18 Dispersive Interactions (Hydrophobic Only) C18->Mech_C18 Mech_Bip π-π Stacking & Shape Selectivity Biphenyl->Mech_Bip Mech_PFP Dipole-Dipole, π-π & Hydrogen Bonding PFP->Mech_PFP Out_C18 Co-elution (Rs < 1.0) Mech_C18->Out_C18 Out_Bip Partial Resolution (Rs ~ 1.5) Mech_Bip->Out_Bip Out_PFP Baseline Resolution (Rs > 2.0) Mech_PFP->Out_PFP

Logical relationship between stationary phase chemistry, retention mechanisms, and resolution outcomes.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following UHPLC methodology is designed as a self-validating system. It includes built-in system suitability criteria to guarantee that the thermodynamic interactions responsible for separation are stable before sample analysis begins.

Step-by-Step Methodology
  • System Preparation: Purge the UHPLC system with fresh mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid standardizes the ionization state of residual surface silanols, preventing peak tailing).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Installation: Install a 100 mm × 2.1 mm, 1.7 µm column (evaluate C18, Biphenyl, and PFP sequentially). Equilibrate at initial conditions (10% B) for 15 column volumes.

  • Thermodynamic Control: Set the column compartment strictly to 30 °C . Causality note: π−π and dipole interactions are highly exothermic and temperature-dependent. Fluctuations >1 °C will cause retention time drift.

  • Gradient Elution Profile:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 10% 50% B (Linear gradient)

    • 8.0 - 9.0 min: 50% 95% B (Column wash)

    • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) set to 254 nm (optimal absorbance for the conjugated thiophene-cyano-acetyl system).

  • System Suitability (Self-Validation):

    • Inject a blank (Mobile Phase A) to confirm zero carryover.

    • Inject a Resolution Standard (10 µg/mL mixture of 2-acetylthiophene-3-carbonitrile and 3-acetylthiophene-2-carbonitrile).

    • Pass Criteria: Resolution ( Rs​ ) must be ≥2.0 . Retention time Relative Standard Deviation (RSD) for 5 replicate injections must be ≤0.5% .

Quantitative Data & Performance Comparison

The table below summarizes the comparative chromatographic performance for the target compound and its primary regioisomer across the three evaluated stationary phases.

Stationary PhaseAnalyteBaseline Retention Time ( tR​ , min)Retention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ )
Standard C18 3-acetylthiophene-2-carbonitrile5.123.261.15N/A
2-acetylthiophene-3-carbonitrile 5.20 3.33 1.18 0.8 (Fail)
Biphenyl 3-acetylthiophene-2-carbonitrile5.853.871.08N/A
2-acetylthiophene-3-carbonitrile 6.15 4.12 1.10 1.6 (Marginal)
PFP (Pentafluorophenyl) 3-acetylthiophene-2-carbonitrile6.224.181.02N/A
2-acetylthiophene-3-carbonitrile 6.80 4.66 1.03 2.4 (Optimal)

Note: Rs​ values < 1.5 indicate overlapping peaks, making accurate integration and impurity quantification impossible.

Conclusion & Recommendations

For the baseline retention and separation of 2-acetylthiophene-3-carbonitrile from its regioisomers, standard C18 columns are fundamentally inadequate due to their reliance on purely dispersive forces[2]. While Biphenyl columns offer a slight improvement via shape selectivity[3], they only achieve marginal resolution.

The definitive recommendation is the Pentafluorophenyl (PFP) column. By leveraging a combination of strong dipole-dipole interactions, π−π stacking with the thiophene sulfur, and highly specific steric recognition[4][5], the PFP phase delivers a baseline resolution ( Rs​=2.4 ) and superior peak symmetry ( Tf​=1.03 ). Implementing this orthogonal chemistry will immediately eliminate co-elution risks and ensure absolute confidence in your purity assays.

Sources

Safety & Regulatory Compliance

Safety

2-Acetylthiophene-3-carbonitrile proper disposal procedures

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. For researchers and drug development professionals handling 2-Acetylthio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. For researchers and drug development professionals handling 2-Acetylthiophene-3-carbonitrile , adherence to stringent disposal protocols is a critical aspect of the experimental workflow.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Hazard Profile & Causality

To safely dispose of 2-Acetylthiophene-3-carbonitrile, operators must first understand the causality behind its hazards. The molecule contains two highly reactive moieties: a thiophene ring and a nitrile group .

  • Flammability & Toxicity: Thiophene derivatives are notoriously flammable, can form explosive mixtures with air, and exhibit acute oral and inhalation toxicity[1][2].

  • Reactivity & Cyanide Risk: The nitrile (-C≡N) group presents a severe reactivity hazard. If mixed with strong acids (e.g., HCl, H2SO4) or powerful oxidizers, nitriles can undergo rapid hydrolysis or oxidation, potentially evolving lethal hydrogen cyanide (HCN) gas[3]. Furthermore, thiophene reacts violently with fuming nitric acid[4]. Therefore, disposal protocols must strictly isolate this compound from acidic and oxidizing waste streams.

Table 1: Quantitative Chemical & Regulatory Data

Property Value
Chemical Name 2-Acetylthiophene-3-carbonitrile
CAS Number 147622-13-7[5]
Molecular Formula C7H5NOS[6]
Molecular Weight 151.19 g/mol [6]
Primary Hazards Flammable Liquid, Acute Toxicity, Irritant[1]

| EPA Waste Codes | D001 (Ignitable), D003 (Reactive - conditional upon pH)[3][7] |

Step-by-Step Disposal Protocol

The following self-validating workflow ensures that all waste generated is chemically compatible, legally compliant, and safely contained.

Step 1: Phase Segregation

  • Action: Separate liquid waste (e.g., reaction mother liquors, solvent washings) from solid waste (e.g., contaminated silica gel, disposable nitrile gloves, empty reagent vials)[8].

  • Causality: Liquid solvents require different incineration parameters and EPA tracking codes than solid debris. Mixing them complicates the waste profile and increases disposal costs[3][9].

Step 2: Compatibility Verification

  • Action: Verify that the target waste container contains no strong acids or oxidizers [4].

  • Causality: As established, introducing 2-Acetylthiophene-3-carbonitrile into an acidic waste carboy risks the generation of HCN gas and exothermic runaway reactions[3][4].

Step 3: Primary Containment

  • Action: Use chemically compatible containers, such as High-Density Polyethylene (HDPE) carboys or glass bottles with PTFE-lined, tightly closing caps[1].

  • Causality: Thiophene derivatives can permeate or degrade lower-grade plastics. PTFE caps prevent solvent vapor escape and degradation of the seal[2].

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name ("2-Acetylthiophene-3-carbonitrile"), the primary hazards ("Flammable", "Toxic"), and the exact accumulation start date[1].

  • Causality: "A waste is not a waste until it is determined to be a waste." Dating the container triggers the EPA's regulatory accumulation timeline, ensuring compliance with federal law[3].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray (e.g., a polyethylene tub)[8][10].

  • Causality: Secondary containment captures catastrophic leaks if the primary vessel fails. SAA regulations prevent the dangerous stockpiling of bulk chemicals in active work zones[8][10].

Step 6: EHS Transfer & Final Disposal

  • Action: An SAA can hold a maximum of 55 gallons of hazardous waste. Once a container is full, it must be transferred to the central accumulation area within three days[8][10]. Contact your Environmental Health and Safety (EHS) department for pickup.

Spill Management & Decontamination Methodology

In the event of an accidental release of 2-Acetylthiophene-3-carbonitrile during handling or disposal, execute the following protocol:

  • Isolate & Evacuate: Immediately eliminate all ignition sources (hot plates, open flames), as thiophene vapors can ignite via static electricity or sparks[1][2].

  • Don PPE: Equip heavy nitrile or butyl rubber gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles[3][11][12].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust , as concentrated acids or oxidizers potentially present in the lab may ignite it[2][4].

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition, and place the debris into a solid hazardous waste container[2].

  • Surface Decontamination: Triple-clean the affected surface by wiping it down with a compatible cleaning solvent, followed by soap and water. Dispose of all contaminated wipes as solid hazardous waste[12].

Waste Workflow Visualization

The following diagram illustrates the logical routing of 2-Acetylthiophene-3-carbonitrile waste to ensure regulatory compliance and chemical safety.

G Start Waste Generation: 2-Acetylthiophene-3-carbonitrile Segregation Phase Segregation (Solid vs. Liquid) Start->Segregation Liquid Liquid Waste (Organic Solvents) Segregation->Liquid Solid Solid Waste (Contaminated PPE/Silica) Segregation->Solid AcidCheck Acid/Oxidizer Check (Prevent HCN Release) Liquid->AcidCheck Verify Compatibility SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Direct to Solid Waste AcidCheck->SAA Safe to Store (No Acids) EHS EHS Pickup & RCRA Compliant Disposal SAA->EHS Max 55 Gal / 3 Days Full

Workflow for the safe segregation and RCRA-compliant disposal of 2-Acetylthiophene-3-carbonitrile.

References

  • Title: Building Blocks Catalogue May 2021 Source: Namiki Shoji Co., Ltd. URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Hazardous Waste | Environmental Health & Safety Source: University of Nevada, Reno URL: [Link]

  • Title: Chemical Waste Accumulation and Storage Source: Massachusetts Institute of Technology (MIT) EHS URL: [Link]

  • Title: Hazardous Laboratory Chemicals Disposal Guide Source: Reed College URL: [Link]

  • Title: A Guide to the Generation, Storage and Disposal of Hazardous Waste Source: Auburn University Risk Management and Safety URL: [Link]

  • Title: Nanomaterials | Environmental Health & Safety (EHS) Source: University of Texas at Austin URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Acetylthiophene-3-carbonitrile

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7)[1] requires moving beyond generic safety data sheets. This compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 2-Acetylthiophene-3-carbonitrile (CAS: 147622-13-7)[1] requires moving beyond generic safety data sheets. This compound—a critical intermediate in the synthesis of kinase inhibitors and neurologically active heterocycles—combines a thiophene core with both acetyl and nitrile moieties. While invaluable to drug development, its structural features dictate a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating framework for handling this chemical, ensuring that every safety measure is directly linked to the compound's mechanistic hazard profile.

Mechanistic Hazard Assessment & Causality

To design an effective defense strategy, we must first understand the molecular behavior of 2-Acetylthiophene-3-carbonitrile:

  • High Lipophilicity & Dermal Penetration: The thiophene ring is highly lipophilic, which facilitates rapid percutaneous (skin) absorption. Exposure can lead to systemic toxicity before local irritation is fully realized[2].

  • Nitrile Toxicity: The nitrile (-C≡N) group presents an acute toxicity risk. Nitriles are harmful if swallowed, inhaled, or absorbed dermally, as they can metabolize in vivo into toxic cyanohydrins or release cyanide under specific enzymatic conditions[3].

  • Respiratory Irritation & Stench: Compounds containing a thiophene ring frequently exhibit a severe, disagreeable odor and act as potent respiratory irritants. Inhalation of vapors or aerosolized dust can cause immediate respiratory distress[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of thiophene-nitrile derivatives, the following PPE is strictly required.

PPE CategorySpecificationMechanistic Justification
Eye/Face Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Protects ocular mucosa from irritating vapors and accidental micro-splashes during solvation.
Hands Dual-layer nitrile gloves (Outer layer minimum 0.11 mm thickness).Lipophilic thiophenes can rapidly permeate standard latex. Double-gloving with high-density nitrile creates a fail-safe barrier against dermal absorption[2].
Body Flame-resistant lab coat (e.g., Nomex) or disposable Tyvek suit.Protects against systemic dermal exposure and mitigates the risk associated with the combustibility of organic thiophene derivatives[2].
Respiratory Fume hood (Face velocity 80-100 fpm). ABEK filter respirator if transporting.Captures aerosolized particulates and neutralizes the characteristic thiophene stench, preventing acute inhalation toxicity[3].

Operational Workflow: Step-by-Step Handling Protocol

Objective: Safely transfer 2-Acetylthiophene-3-carbonitrile from bulk storage to a reaction vessel without environmental release or dermal exposure.

Step 1: Pre-Operational Validation Verify that the fume hood face velocity is actively reading between 80-100 feet per minute (fpm). Assemble a localized spill kit containing an inert absorbent (e.g., vermiculite) and a 10% sodium hypochlorite (bleach) solution. Causality: Bleach effectively oxidizes residual nitriles and destroys the potent thiophene odor, validating the decontamination process.

Step 2: PPE Donning Sequence Don your flame-resistant lab coat and safety goggles. Apply a base layer of standard nitrile gloves, followed by an outer layer of extended-cuff, heavy-duty nitrile gloves.

Step 3: Material Handling & Transfer Place the sealed chemical container into the fume hood. Open the container only when fully inside the draft. Use an anti-static, grounded spatula for transfer. If the batch presents as a viscous liquid or oil, use a glass volumetric pipette. Causality: Anti-static tools prevent electrostatic discharge, which is critical when handling combustible organic powders or liquids[2].

Step 4: Reaction Setup & Sealing Transfer the required mass directly into a pre-tared reaction flask. Immediately add your reaction solvent (e.g., DMF, DCM) to solvate the compound. Causality: Solvating the compound immediately reduces aerosolization risks and traps the volatile stench. Seal the flask with a secure septum before removing it from the hood.

Step 5: Decontamination & Doffing Wipe down the analytical balance and spatulas with an ethanol-soaked Kimwipe, followed by a secondary wipe with soapy water. Remove the outer contaminated gloves inside the hood and dispose of them in a hazardous solid waste container.

Emergency Response & Spill Management Logic

G Start Start: Chemical Handling PPE Don Mandatory PPE (Goggles, Double Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow >80 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Contain & Absorb (Inert Absorbent + Bleach) Spill->Clean Yes Proceed Execute Reaction Setup Spill->Proceed No Dispose Hazardous Waste Disposal (Incineration) Clean->Dispose Proceed->Dispose Post-Reaction Waste

Workflow for handling 2-Acetylthiophene-3-carbonitrile and emergency spill response.

Disposal & Waste Management Plan

Improper disposal of nitrile-containing compounds can lead to catastrophic laboratory incidents. Follow this strict segregation protocol:

  • Chemical Segregation (Critical): NEVER mix 2-Acetylthiophene-3-carbonitrile waste with strong acids. Acidic conditions can trigger the hydrolysis of the nitrile group, potentially releasing highly toxic, lethal hydrogen cyanide (HCN) gas.

  • Liquid Waste Containment: Collect all liquid waste (e.g., reaction filtrates, first-rinse solvent washes) in clearly labeled, high-density polyethylene (HDPE) containers designated exclusively for "Halogenated/Non-Halogenated Organic Nitrile Waste."

  • Solid Waste: Dispose of contaminated outer gloves, absorbent pads, and empty chemical vials in dedicated hazardous solid waste bins. Do not throw these in standard municipal trash.

  • Final Destruction: All collected waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration. Incineration safely cleaves the thiophene ring and oxidizes the nitrile group into harmless nitrogen oxides and carbon dioxide.

References

  • Title: 3-Thiophenecarbonitrile, 2-acetyl- (9CI) — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Thiophene-3-carbonitrile | C5H3NS | CID 74231 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.